7-(Chloromethyl)azepan-2-one
Description
Properties
IUPAC Name |
7-(chloromethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGDUYWCDNTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthetic and Application Profiling of 7-Chloromethyl-Hexahydro-2H-Azepin-2-One (CAS: 1315365-66-2)
Executive Summary
In the realm of medicinal chemistry and advanced polymer synthesis, functionalized azepanes (seven-membered saturated heterocycles) serve as privileged scaffolds. Among these, 7-chloromethyl-hexahydro-2H-azepin-2-one (also known as 7-(chloromethyl)azepan-2-one, CAS:) represents a highly versatile, bifunctional building block. Unlike its unfunctionalized parent compound, caprolactam, this derivative features a reactive primary alkyl chloride handle precisely positioned adjacent to the lactam nitrogen.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, and downstream functionalization strategies for this compound. It is designed for process chemists and drug discovery scientists who require rigorous, self-validating protocols for incorporating this scaffold into complex molecular architectures.
Physicochemical Profiling & Structural Dynamics
The strategic placement of the chloromethyl group at the C7 position introduces a chiral center and significantly alters the conformational landscape of the azepane ring.
While N-chloromethyllactams exhibit significant p,σ*-conjugation that polarizes the C-Cl bond [1], the 7-chloromethyl derivative isolates this effect. The lone pair on the nitrogen is fully engaged in amide resonance with the C2 carbonyl, severely restricting its ability to participate in neighboring group participation (NGP) with the C7 chloromethyl group. This electronic isolation ensures that the C7-chloromethyl handle behaves as a classical primary alkyl halide, making it highly amenable to intermolecular SN2 displacements without the competing formation of aziridinium intermediates.
Quantitative Data Summary
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 1315365-66-2 |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Monoisotopic Mass | 161.0607 Da |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 1 (C=O) |
| Rotatable Bonds | 1 |
Mechanistic Process Chemistry: De Novo Synthesis
Direct functionalization of caprolactam at the C7 position is electronically disfavored because the C3 position is the highly reactive, enolizable alpha-carbon. Therefore, the synthesis of this compound requires pre-functionalization of a six-membered ring prior to ring expansion. The most robust industrial and laboratory-scale approach is the Beckmann Rearrangement of 2-(chloromethyl)cyclohexan-1-one oxime.
Figure 1: De novo synthetic workflow for this compound via Beckmann rearrangement.
Experimental Protocol: Self-Validating Synthesis
The following methodology details the conversion of the oxime intermediate to the final lactam.
Causality in Reagent Selection: Traditional Beckmann reagents (e.g., oleum, PCl₅) are excessively harsh and can induce elimination of the primary chloride. We utilize Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as a mild, self-propagating catalyst [2]. It activates the oxime hydroxyl group for migration without compromising the integrity of the chloromethyl handle.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)cyclohexan-1-one oxime (16.1 g, 100 mmol) and anhydrous acetonitrile (100 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add cyanuric chloride (0.92 g, 5.0 mmol, 0.05 eq) and anhydrous ZnCl₂ (0.68 g, 5.0 mmol, 0.05 eq).
-
Thermal Activation: Remove the ice bath and heat the mixture to reflux (approx. 82 °C) for 4 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting oxime (Rf ~ 0.6) will be consumed, yielding a new, more polar spot (Rf ~ 0.4) corresponding to the lactam.
-
Quench and Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the catalytic acid generated during the cycle. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes).
Quality Control & Validation
To ensure the integrity of the synthesized batch, validate against the following analytical markers:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet of the C7 methine proton at δ 3.55 ppm and the diastereotopic protons of the -CH₂Cl group appearing as two distinct doublets of doublets at δ 3.65 and 3.78 ppm . A broad singlet for the lactam NH should appear near δ 6.0 ppm .
-
LC-MS (ESI+): Confirm the monoisotopic mass with an [M+H]⁺ peak at m/z 162.1 .
Downstream Applications in Drug Discovery
The primary utility of this compound lies in its capacity to serve as an electrophilic hub. Because the lactam nitrogen's nucleophilicity is suppressed by amide resonance, the chloromethyl group can undergo clean SN2 displacements with various nucleophiles (azides, amines, alkoxides, and thiolates) [3].
This allows medicinal chemists to rapidly generate libraries of 7-substituted azepanes. These functionalized rings are frequently utilized as conformational constraints in peptidomimetics or as transition-state isosteres in the development of protease and kinase inhibitors.
Figure 2: Downstream SN2 functionalization pathways of the 7-chloromethyl handle.
References
-
Feshin, V. P., & Feshina, E. V. (2008). Structure of N-chloromethyllactams and features of the interaction of atoms in them as a result of ab initio calculations. Chemistry of Heterocyclic Compounds, 44, 1250-1254. URL:[Link]
An In-depth Technical Guide to Chloromethylated Derivatives of ε-Caprolactam
Introduction
For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. The term "epsilon-chloromethyl caprolactam" presents an ambiguity as it is not a standard chemical name and does not uniquely identify a specific molecular structure. This guide aims to deconstruct this nomenclature, propose the most plausible chemical identities, and provide a comprehensive technical overview of their synthesis, properties, and potential applications. By grounding our discussion in established chemical principles and citing authoritative sources, we will navigate the chemistry of these intriguing, yet sparsely documented, compounds.
The core structure is ε-caprolactam, a seven-membered cyclic amide that is a crucial monomer for the production of Nylon-6.[1][2] The introduction of a reactive chloromethyl (-CH2Cl) group onto this scaffold has the potential to create valuable intermediates for further chemical modification, a common strategy in the development of novel pharmaceuticals and functionalized materials.
Nomenclature and Synonym Clarification: Decoding "Epsilon-chloromethyl caprolactam"
The name "epsilon-chloromethyl caprolactam" is imprecise because the designation "epsilon" (ε) in the context of caprolactam refers to the sixth carbon in the chain of the parent amino acid (6-aminohexanoic acid) from which it is derived, and this carbon is part of the lactam ring. The IUPAC name for ε-caprolactam is azepan-2-one .[3][4]
The term "chloromethyl" indicates a -CH2Cl substituent. The ambiguity arises from the unspecified location of this group on the azepan-2-one ring. There are several possible isomers, each with a unique and systematic IUPAC name. The most likely intended compound, given the common reactivity of the alpha-carbon to the carbonyl group in lactams, is where the substitution occurs at the 3-position.
Below is a table of plausible isomers for "chloromethyl caprolactam" and their corresponding systematic names.
| Common Name (Positional Isomer) | IUPAC Name | Molecular Formula |
| 3-(Chloromethyl)caprolactam | 3-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |
| N-(Chloromethyl)caprolactam | 1-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |
| 4-(Chloromethyl)caprolactam | 4-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |
| 5-(Chloromethyl)caprolactam | 5-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |
| 6-(Chloromethyl)caprolactam | 6-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |
| 7-(Chloromethyl)caprolactam | 7-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |
This guide will primarily focus on 3-(chloromethyl)azepan-2-one as the most probable subject of inquiry due to the synthetic accessibility of the C-3 position. We will also briefly discuss the N-substituted isomer, 1-(chloromethyl)azepan-2-one .
Figure 1: Plausible isomeric structures for "chloromethyl caprolactam".
Synthesis of Chloromethylated Caprolactam Derivatives
Synthesis of 3-(Chloromethyl)azepan-2-one
A likely approach to introduce a chloromethyl group at the C-3 position of caprolactam involves the alpha-functionalization of the lactam.
Proposed Synthetic Pathway:
-
N-Protection: The first step would involve the protection of the nitrogen atom of ε-caprolactam to prevent side reactions. Common protecting groups for lactams include benzyl (Bn) or tert-butoxycarbonyl (Boc) groups.
-
Alpha-Hydroxymethylation: The N-protected caprolactam can then be treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate can then react with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to introduce a hydroxymethyl group at the C-3 position.
-
Chlorination: The resulting 3-(hydroxymethyl)azepan-2-one derivative can then be converted to the desired 3-(chloromethyl)azepan-2-one. This can be achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
-
N-Deprotection: The final step would be the removal of the N-protecting group to yield 3-(chloromethyl)azepan-2-one.
Figure 2: Proposed synthetic workflow for 3-(chloromethyl)azepan-2-one.
Synthesis of 1-(Chloromethyl)azepan-2-one
The N-chloromethylated derivative is more straightforward to synthesize. This can be achieved by the reaction of ε-caprolactam with formaldehyde and hydrogen chloride, a process analogous to the chloromethylation of amides.
Experimental Protocol (Hypothetical):
-
To a solution of ε-caprolactam (1 equivalent) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde (1.2 equivalents).
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Reactivity
While specific experimental data for 3-(chloromethyl)azepan-2-one is lacking, we can predict its properties and reactivity based on its structure.
| Property | Predicted Value / Characteristic |
| Molecular Weight | 161.63 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Reactivity | The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution reactions. This makes it a useful handle for introducing a variety of functional groups. The lactam ring can undergo hydrolysis under acidic or basic conditions. |
The presence of the chloromethyl group makes these compounds valuable intermediates. The chlorine atom can be readily displaced by a wide range of nucleophiles, including:
-
Amines: to form aminomethyl derivatives.
-
Thiols: to form thiomethyl ethers.
-
Cyanide: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
-
Azide: to form an azidomethyl derivative, a precursor for amines via reduction or for triazoles via click chemistry.
This reactivity is of significant interest in drug discovery for the synthesis of compound libraries and in materials science for the functionalization of polymers.
Potential Applications in Research and Drug Development
The chloromethylated derivatives of caprolactam, particularly 3-(chloromethyl)azepan-2-one, can serve as versatile building blocks in medicinal chemistry and drug development.
-
Scaffold for Library Synthesis: The reactive chloromethyl group allows for the rapid diversification of the caprolactam scaffold, enabling the synthesis of a large number of analogs for structure-activity relationship (SAR) studies.
-
Linker for Prodrugs: The chloromethyl group can be used to attach a drug molecule to the caprolactam moiety, potentially improving its pharmacokinetic properties. Peptide chloromethyl esters are known to be useful in prodrug synthesis.[5][6]
-
Precursors to Bioactive Molecules: The azepane ring is a privileged scaffold found in many biologically active compounds.[7] Functionalized azepan-2-ones can serve as key intermediates in the synthesis of more complex drug candidates. For instance, related chloromethylated beta-lactams have been investigated as β-lactamase inhibitors.[8]
Conclusion
While the term "epsilon-chloromethyl caprolactam" is not a standard chemical identifier, this guide has elucidated the most probable chemical structures it could represent, with a focus on 3-(chloromethyl)azepan-2-one. We have outlined plausible synthetic strategies, predicted key physicochemical properties, and discussed the potential applications of these compounds in research and development. The reactive nature of the chloromethyl group makes these derivatives of ε-caprolactam valuable, yet underexplored, building blocks for the synthesis of novel molecules with potential applications in medicine and materials science. Further experimental investigation is warranted to fully characterize these compounds and unlock their synthetic potential.
References
- Lu, X.; et al. A novel synthesis of α-chloromethylene-β-chloromethyl-γ-lactams.
- Gottstein, W. J., et al. (1981). Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide. Journal of Medicinal Chemistry, 24(12), 1531–1534.
- Gul, H. I., et al. (2016). The Synthesis of Some β-lactams and Investigation of Their Metal-Chelating Activity, Carbonic Anhydrase and Acetylcholinesterase Inhibition Profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 79–88.
- PubChem. (n.d.). alpha-Chloromethylene-gamma-butyrolactam.
- Wikipedia. (2024). Caprolactam.
- Encyclopedia.pub. (2020). Synthesis of β-Lactams.
- Cheméo. (n.d.). Chemical Properties of Gamma-chloromethyl-gamma-butyrolactone (CAS 39928-72-8).
- PubChem. (n.d.). Caprolactam.
- KROHNE. (n.d.). Caprolactam production in the organic chemical process.
- BenchChem. (n.d.). Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules.
- MilliporeSigma. (n.d.). L-(−)-α-Amino-ε-caprolactam hydrochloride.
- Ishii, Y., et al. (2003). Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. Green Chemistry, 5, 403-405.
- PubChem. (n.d.). L-alpha-Amino-epsilon-caprolactam hydrochloride.
- National Institute of Standards and Technology. (n.d.). Caprolactam. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency. (n.d.). Caprolactam.
- Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).
- StudyGuides.com. (n.d.). Caprolactam (Chemical) – Study Guide.
- MilliporeSigma. (n.d.). L-(−)-α-Amino-ε-caprolactam.
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2001). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
- Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.
- Taylor & Francis. (n.d.). Caprolactam – Knowledge and References.
- Simple English Wikipedia. (n.d.). Caprolactam.
- aapptec, LLC. (n.d.). Peptide Synthesis Handbook.
- Scilit. (n.d.). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.
- Japan Chemical Industry Association. (2012). Product Safety Summary for ε-Caprolactam.
- ChemicalBook. (n.d.). CAPROLACTAM.
- FooDB. (2022). Showing Compound Caprolactam (FDB009075).
Sources
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- 8. Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioisomerism in Caprolactam Derivatives: A Technical Guide to 3-Chloromethyl vs. 7-Chloromethyl Azepan-2-one
As drug discovery and advanced polymer sciences evolve, the demand for highly functionalized, conformationally constrained aliphatic rings has surged. Caprolactam (azepan-2-one)[1] serves as a privileged 7-membered heterocyclic scaffold. The introduction of a chloromethyl (-CH₂Cl) group onto this ring dramatically alters its physicochemical properties and synthetic utility.
This whitepaper provides an in-depth comparative analysis of two critical regioisomers: 3-chloromethyl azepan-2-one (alpha-substituted) and 7-chloromethyl azepan-2-one (epsilon-substituted). By understanding their structural divergence, mechanistic origins, and orthogonal reactivity profiles, researchers can rationally deploy these building blocks in complex synthetic workflows.
Mechanistic Divergence: The Beckmann Rearrangement
The synthesis of substituted azepan-2-ones fundamentally relies on the Beckmann rearrangement of substituted cyclohexanone oximes[2]. The regiochemical outcome is not random; it is strictly dictated by the stereochemistry of the intermediate oxime.
When 2-chloromethylcyclohexanone is treated with hydroxylamine, it yields a mixture of (E)- and (Z)-oximes. The Beckmann rearrangement proceeds via the stereospecific anti-periplanar migration of the carbon-carbon bond relative to the leaving hydroxyl group.
-
(Z)-Oxime Pathway : The hydroxyl group is syn to the chloromethyl-substituted carbon (C2). Consequently, the unsubstituted C6–C1 bond is anti to the leaving group and migrates. The nitrogen atom inserts between C1 and C6, placing the chloromethyl group at the alpha position (C3) of the resulting lactam. This yields 3-chloromethyl azepan-2-one .
-
(E)-Oxime Pathway : The hydroxyl group is anti to the C2 carbon. The substituted C2–C1 bond migrates, and nitrogen inserts between C1 and C2. This places the chloromethyl group adjacent to the nitrogen (C7), yielding 7-chloromethyl azepan-2-one .
Mechanistic pathway of the stereospecific Beckmann rearrangement yielding distinct regioisomers.
Orthogonal Reactivity Profiles
The spatial positioning of the chloromethyl group dictates entirely different reaction trajectories for the two isomers.
3-Chloromethyl azepan-2-one (Alpha-Position)
Located at the C3 position, the chloromethyl group is adjacent to the carbonyl moiety.
-
Enhanced Electrophilicity : The adjacent carbonyl
-system stabilizes the transition state during nucleophilic attack, making the -CH₂Cl group highly reactive toward intermolecular displacement (e.g., by amines, thiols, or azides). -
C-H Acidity : The protons at C3 are acidic (
). Strong bases can generate an enolate, allowing for further functionalization or base-catalyzed elimination to form an exocyclic double bond (3-methyleneazepan-2-one).
7-Chloromethyl azepan-2-one (Epsilon-Position)
Located at the C7 position, the chloromethyl group is adjacent to the secondary amide nitrogen.
-
Intramolecular Bicyclization : The defining feature of this isomer is its propensity for intramolecular cyclization. Deprotonation of the amide nitrogen (using NaH or KHMDS) generates a strong internal nucleophile that rapidly attacks the adjacent C7-chloromethyl group. This forms a highly strained, fused aziridine-azepane system (1-azabicyclo[5.1.0]octan-2-one).
-
Steric Hindrance : Intermolecular
reactions at this position are significantly slower compared to the C3 isomer due to the steric bulk of the puckered azepane ring and the proximity of the nitrogen lone pair.
Quantitative Data Summary
| Property | 3-Chloromethyl azepan-2-one | 7-Chloromethyl azepan-2-one |
| Substitution Position | C3 (Alpha to Carbonyl) | C7 (Epsilon to Carbonyl / Alpha to Nitrogen) |
| Precursor Oxime | (Z)-2-chloromethylcyclohexanone oxime | (E)-2-chloromethylcyclohexanone oxime |
| Primary Reactivity | Intermolecular | Intramolecular N-alkylation (Bicyclization) |
| HMBC NMR Signature | Strong ³J coupling from -CH₂Cl to C=O | No coupling from -CH₂Cl to C=O (5 bonds away) |
Experimental Methodology: Synthesis & Isolation
To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to confirm causality and structural fidelity.
Experimental workflow for the synthesis, rearrangement, and isolation of caprolactam regioisomers.
Step 1: Oximation
-
Dissolve 2-chloromethylcyclohexanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to buffer the solution to pH 4-5.
-
Stir at 80°C for 2 hours.
-
Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 4:1). The complete consumption of the ketone spot confirms oxime formation.
Step 2: Beckmann Rearrangement
-
Isolate the crude E/Z oxime mixture and dissolve in anhydrous acetonitrile.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) and a catalytic amount of base. Reflux at 100°C for 4 hours.
-
Causality : TsCl converts the oxime hydroxyl into a superior tosylate leaving group, drastically lowering the activation energy required for the stereospecific anti-migration[2].
-
Quench the reaction by pouring it over crushed ice and extract with chloroform (3x 15 mL). Dry the organic layer over anhydrous
and concentrate under reduced pressure.
Step 3: Chromatographic Separation & Analytical Validation
-
Load the concentrated crude mixture onto a silica gel column.
-
Elute using a gradient of Hexane:Ethyl Acetate (8:2 to 1:1).
-
Validation Checkpoint (Isolation) : The 3-chloromethyl isomer typically elutes faster. The alpha-substitution disrupts the intermolecular hydrogen-bonding network of the amide less severely than the epsilon-substitution, altering its retention factor (
). -
Validation Checkpoint (2D NMR) : To unequivocally assign the regioisomers, perform Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.
-
3-chloromethyl azepan-2-one: Will display a distinct cross-peak between the -CH₂Cl protons and the carbonyl carbon (C2).
-
7-chloromethyl azepan-2-one: Will show cross-peaks to C7 and C6, but will lack any correlation to the carbonyl carbon due to the 5-bond distance.
-
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam". PubChem,
- Industrial & Engineering Chemistry Research. "Transformation of Cyclic Ketones as Impurities in Cyclohexanone in the Caprolactam Production Process".
- Sigma-Aldrich. "3-(chloromethyl)azepan-2-one Product Page". Merck KGaA,
- Sciencemadness Discussion Board.
Sources
The Physicochemical Landscape of C7-Substituted Caprolactams: From Conformational Dynamics to Bioavailability
Executive Summary
The functionalization of the azepan-2-one (caprolactam) scaffold, particularly at the C7 position (the
This technical guide provides an in-depth analysis of the physical properties of C7-substituted caprolactam derivatives. It moves beyond basic characterization to explore how steric bulk at the C7 position locks ring conformation, thereby dictating solubility profiles, lipophilicity (LogP), and solid-state behavior.
Structural Dynamics & Conformational Analysis
The 7-Membered Ring Anomaly
The core physical property defining C7-substituted caprolactams is their conformational mobility. The azepan-2-one ring exists in a dynamic equilibrium between Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) forms.
-
Unsubstituted Caprolactam: Exhibits a low barrier to pseudorotation, allowing the ring to "flex" significantly in solution.
-
C7-Substitution Effect: Introducing a substituent at C7 (adjacent to N1) creates a profound steric constraint. To minimize 1,2-allylic strain (between the C7-substituent and the N-substituent or lone pair) and transannular interactions, the ring often locks into a specific Twist-Chair conformation where the C7-substituent adopts a pseudo-equatorial orientation.
Mechanistic Insight: This "conformational locking" reduces the entropic penalty upon binding to a biological target (e.g., HDAC enzymes or proteases), effectively pre-organizing the molecule for bioactivity.
Diagram: Conformational Energy Landscape
The following diagram illustrates the stabilization pathway of C7-substituted derivatives compared to the unsubstituted scaffold.
Caption: The introduction of C7-substituents raises the energy barrier for pseudorotation, effectively locking the caprolactam into a bioactive Twist-Chair conformation.
Physicochemical Profiling: Solubility & Lipophilicity[1][2]
The transition from the highly water-soluble unsubstituted caprolactam to C7-derivatives results in drastic shifts in physicochemical parameters.
Comparative Data Table
The following table summarizes the shift in properties when the C7 position is functionalized with common medicinal chemistry moieties.
| Property | Unsubstituted Caprolactam | C7-Methyl Derivative | C7-Benzyl Derivative | C7-Phenyl Derivative |
| Molecular Weight | 113.16 g/mol | 127.19 g/mol | 203.28 g/mol | 189.25 g/mol |
| LogP (Oct/Water) | -0.19 (Hydrophilic) | ~0.35 | ~2.10 | ~1.85 |
| Water Solubility | >800 g/L (Very High) | High | Low (< 1 mg/mL) | Low (< 0.5 mg/mL) |
| H-Bond Donors | 1 (Amide NH) | 1 | 1 | 1 |
| Polar Surface Area | 29.1 Ų | 29.1 Ų | 29.1 Ų | 29.1 Ų |
| Melting Point | 69.2 °C | 60-65 °C | 110-115 °C | 125-130 °C |
Note: Values for derivatives are estimated based on group contribution methods and standard structure-property relationship (SPR) trends in lactam series.
Solubility Dynamics
-
Lattice Energy vs. Solvation: Unsubstituted caprolactam has high water solubility due to efficient H-bonding with water that overcomes its relatively low lattice energy.
-
The C7 Hydrophobic Effect: Substituents at C7 (especially aromatic ones like benzyl) disrupt the water structure around the polar lactam headgroup. While the amide bond remains polar, the "greasy" C7 tail drives the molecule into the lipophilic regime (Class II or IV in BCS classification), often necessitating the use of co-solvents (DMSO, PEG400) in assays.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls to validate the measurement of these physical properties.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the equilibrium solubility of C7-substituted caprolactams in PBS (pH 7.4).
-
Preparation: Weigh 5 mg of the C7-derivative into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4).
-
Equilibration (The Control Step):
-
Shake at 300 rpm for 24 hours at 25°C.
-
Validation: Visually inspect for undissolved solid. If the solution is clear, the compound is too soluble for this volume; repeat with more solid. Crucial: The presence of a solid pellet after centrifugation is the only proof of equilibrium.
-
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze via HPLC-UV (210 nm or 254 nm).
-
Standard Curve: Prepare a 3-point calibration curve using DMSO stocks of the same compound to validate linearity (
).
-
Protocol B: Conformational Analysis via NMR
Objective: Confirm the "locked" conformation of the 7-membered ring.
-
Sample Prep: Dissolve 10 mg of derivative in
or . -
Experiments: Run 1D
NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). -
Analysis (The Causality Check):
-
Focus on the
coupling constants of the C7 proton. -
Validation: In a locked "chair-like" conformation, the axial proton at C7 will show large anti-periplanar coupling (~10-12 Hz) to the adjacent axial C6 proton. If the ring is flipping rapidly, these couplings will average to ~4-6 Hz.
-
NOE Check: Look for strong NOE correlations between the C7 substituent and the N1 substituent (if present) or the C3 protons, indicating spatial proximity consistent with a specific twist form.
-
Diagram: Experimental Workflow
The following DOT diagram outlines the logical flow from synthesis to physical characterization.
Caption: Integrated workflow for characterizing C7-substituted caprolactams, prioritizing purity and conformational validation before property profiling.
Solid-State Characterization
The melting point and crystallinity of C7-substituted caprolactams are sensitive indicators of purity and isomeric composition.
-
Polymorphism: Due to the flexibility of the ring, these derivatives often crystallize in different polymorphs depending on the solvent used. A "locked" conformer generally leads to higher melting points and sharper diffraction patterns compared to flexible analogs which may form waxy amorphous solids.
-
H-Bonding Networks: In the solid state, caprolactams form dimers or chains via
hydrogen bonds. Bulky C7 substituents can sterically hinder this packing, lowering the melting point relative to the theoretical maximum for that molecular weight, unless the substituent itself adds stacking interactions (e.g., C7-benzyl).
References
-
Gruber, T., et al. (2014).
-caprolactams by X-ray crystallography and NMR spectroscopy.[1] New Journal of Chemistry. -
PubChem. Caprolactam (Compound CID 7768) Physical Properties.[2][3] National Library of Medicine.
-
Jahn, M. K., et al. (2014).
-Caprolactone.[4] Chemistry – A European Journal. -
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Context for Solubility Protocols).
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A Technical Guide to 7-(Chloromethyl)azepan-2-one: Properties, Synthesis, and Applications in Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of 7-(Chloromethyl)azepan-2-one, a functionalized lactam with significant potential as a versatile building block in synthetic and medicinal chemistry. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a reactive chloromethyl group at the C7 position offers a strategic advantage for constructing complex molecular architectures. This document outlines the core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, details methods for spectroscopic characterization, and explores the potential applications of this compound in drug discovery. Safety and handling procedures are also summarized to ensure its proper use in a research setting.
Chemical Identity and Physicochemical Properties
This compound is a derivative of ε-caprolactam, the cyclic amide of caproic acid.[3][4] The nomenclature specifies a seven-membered azepane ring with a carbonyl group at position 2 and a chloromethyl substituent at position 7. The structural and chemical properties are fundamental for its application in further synthetic transformations.
A unique, unambiguous identifier, the CAS Registry Number, is assigned to a specific substance to allow for clear communication and link all available data and research about it.[5][6] While a specific CAS Registry Number for this compound was not identified in public databases at the time of this writing, its properties can be reliably calculated from its structure.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO | Calculated |
| Molecular Weight | 161.63 g/mol | Calculated[7][8][9] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1CCC(C(=O)N1)CCl | - |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Based on similar compounds |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several routes. A logical and efficient method is the functionalization of the parent lactam, ε-caprolactam. The introduction of a chloromethyl group onto a carbon atom alpha to a carbonyl, such as the C7 position, can be achieved via an α-chloromethylation reaction.
This transformation leverages the reactivity of the enolate form of the lactam. The mechanism involves the deprotonation of the α-carbon (C7) by a strong base to form an enolate, which then acts as a nucleophile, attacking an electrophilic chloromethyl source.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis. The causality behind these experimental choices is to control the formation of the kinetic enolate and ensure efficient reaction with the electrophile while minimizing side reactions.
Materials:
-
Azepan-2-one (ε-caprolactam)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Chloromethyl chlorosulfate or a similar chloromethylating agent
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with azepan-2-one (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.
-
Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. LDA solution (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The low temperature is critical to favor the formation of the kinetic enolate and prevent side reactions.
-
Chloromethylation: Chloromethyl chlorosulfate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water and then with brine. The aqueous layers are combined and back-extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization and Validation
Structural elucidation of the synthesized compound relies on standard spectroscopic techniques. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet or a closely coupled system in the range of 3.5-4.5 ppm. The proton on the C7 carbon, now a methine, would be a multiplet, coupled to the adjacent methylene protons and the chloromethyl protons. Protons on C6, adjacent to the amide nitrogen, would be deshielded and appear downfield compared to the other ring protons.
-
¹³C NMR: The carbon spectrum provides key information. The carbonyl carbon (C2) will have a characteristic shift around 170-180 ppm. The chloromethyl carbon (-CH₂Cl) is expected in the 40-50 ppm range. The C7 carbon will be shifted downfield due to the electron-withdrawing effect of the chlorine atom.[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C2 (C=O) | - | ~175 | - |
| C3 | ~1.8 | ~30 | Multiplet |
| C4 | ~1.7 | ~23 | Multiplet |
| C5 | ~1.7 | ~29 | Multiplet |
| C6 | ~3.3 | ~42 | Multiplet |
| C7 | ~3.8 | ~60 | Multiplet |
| -CH₂Cl | ~3.6 | ~45 | Doublet |
| N-H | ~6.5 | - | Broad Singlet |
| Note: These are estimated values and may vary based on experimental conditions.[11][12] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion [M]⁺ and relevant fragments due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in two peaks for every chlorine-containing fragment, separated by 2 m/z units, with a characteristic 3:1 intensity ratio.
Structural Diagram for NMR Assignment
Caption: Numbering scheme for this compound.
Applications in Drug Discovery and Development
The azepane scaffold is of significant interest to medicinal chemists due to its conformational flexibility and its presence in over 20 FDA-approved drugs.[1][13] This seven-membered ring system provides a three-dimensional framework that can be exploited to achieve potent and selective interactions with biological targets.[2]
This compound is a prime candidate for use as a key intermediate or building block in the synthesis of novel therapeutic agents. The chloromethyl group is a reactive electrophilic handle, susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments.
Potential Synthetic Applications:
-
Alkylation of Nucleophiles: It can react with amines, thiols, alcohols, and other nucleophiles to form more complex derivatives. This is a common strategy for linking the azepane core to other pharmacophores.
-
Formation of Covalent Inhibitors: The reactive chloromethyl group can act as a "warhead" to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.
-
Scaffold for Library Synthesis: Its reactivity makes it an ideal starting material for the parallel synthesis of a library of azepane derivatives for high-throughput screening.
Generalized Synthetic Utility
Caption: Reaction of this compound with nucleophiles.
Safety and Handling Protocols
As a chlorinated organic compound and a reactive alkylating agent, this compound should be handled with appropriate caution. While specific toxicity data is not available, general principles for handling chlorinated solvents and reactive intermediates should be strictly followed.[14][15][16]
Table 3: Summary of Safety Recommendations
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. Work in a certified chemical fume hood.[17] | To prevent skin/eye contact and inhalation of potentially harmful vapors. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. | To prevent degradation and hazardous reactions. |
| Handling | Avoid generating aerosols. Use non-sparking tools. Ground all equipment when transferring large quantities. | To minimize inhalation risk and prevent ignition from static discharge. |
| Spill Response | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. | To contain the material safely and prevent environmental release. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance. |
Conclusion
This compound is a compound of significant interest for researchers in organic synthesis and drug development. Its molecular structure combines the privileged azepane scaffold with a synthetically versatile chloromethyl handle. This guide has provided the core physicochemical data, a detailed synthetic protocol, and a framework for its characterization. The potential applications as a key building block for novel therapeutics are substantial, offering a clear pathway for the exploration of new chemical space. Adherence to strict safety protocols is mandatory for handling this reactive intermediate. The insights and procedures detailed herein should empower researchers to effectively synthesize, validate, and utilize this compound in their discovery programs.
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Guggilapu, S. D., & Singh, R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 459-482. [Link]
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Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350. [Link]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. [Table]. [Link]
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Breitmaier, E., & Voelter, W. (2005). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. [Link]
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Yang, Z., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1063-1073. [Link]
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Al-Zoubi, R. M. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect, 9(19), e202400898. [Link]
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Course Structure Topic on “Structure Determination of Organic Compounds using Spectroscopic Tech”. (n.d.). [Link]
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Branco, A., & Velozo, E. S. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(3), 449-457. [Link]
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LibreTexts. (n.d.). ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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CAS. (n.d.). CAS REGISTRY. [Link]
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-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]
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Leal, A. S., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]
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Ishii, Y., et al. (2003). Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. Green Chemistry, 5, 353-356. [Link]
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National Center for Biotechnology Information. (n.d.). Azepan-2-one;cyclohexanamine. PubChem Compound Database. [Link]
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ChemSynthesis. (n.d.). 7-(chloromethyl)-2,4-pteridinediamine. [Link]
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National Center for Biotechnology Information. (n.d.). C7H7O. PubChem Compound Database. [Link]
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Institute of Physics Publishing. (2023). RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE HYDROXYLAMINE PRODUCTION METHODS. Journal of Physics: Conference Series, 2501(1), 012002. [Link]
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ResearchGate. (n.d.). New ε -Caprolactam synthesis steps. [Diagram]. [Link]
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Stanford University. (n.d.). Searching With a Name: CAS Registry Numbers on STN. [Link]
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Valco Group. (n.d.). Manufacturing process of Caprolactam. [Link]
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MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 536. [Link]
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ECHA. (n.d.). Identity - ECHA CHEM. [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
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Semantic Scholar. (n.d.). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.[Link]
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ResearchGate. (n.d.). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. [Link]
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Oltchim. (2017). SAFETY DATA SHEET - CHLORINE - Liquefied Gas. [Link]
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Engineering the Seven-Membered Ring: A Technical Guide to Functionalized Azepane Scaffolds
[1]
Core Directive: The "Seven-Membered Gap" in Drug Discovery
While six-membered rings (piperidines, piperazines) dominate small molecule pharmacophores, the seven-membered azepane (hexamethyleneimine) remains an underutilized "privileged structure."
For the medicinal chemist, the azepane scaffold offers a unique geometric vector. Unlike the rigid chair of a piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the scaffold to scan binding pockets with a "induced fit" capability that rigid homologs cannot achieve, particularly in GPCRs and kinase ATP-binding sites.
This guide details the structural dynamics, synthetic architecture, and therapeutic application of functionalized azepanes, moving beyond simple generic substitution to stereocontrolled scaffold engineering.
Structural Dynamics & Conformational Analysis
The Conformational Energy Landscape
The primary challenge in azepane chemistry is entropic penalty. The ring possesses significant flexibility (
-
Twist-Chair (TC): Generally the global minimum.
-
Twist-Boat (TB): Higher energy, but often the bioactive conformation for enzyme inhibitors (e.g., glycosidase inhibitors).
Expert Insight: Placing bulky substituents (e.g., -Ph, -Bn) at the C4 or C5 positions often locks the ring into a specific conformation, reducing the entropic cost of binding. This is the "conformational bias" strategy used in the design of Balovaptan.
Visualization: Conformational Decision Matrix
The following diagram illustrates the decision logic for stabilizing azepane conformations based on substitution patterns.
Caption: Decision matrix for stabilizing azepane conformations via substitution strategies.
Synthetic Architectures: Building the Ring
Accessing functionalized azepanes requires overcoming the unfavorable kinetics of 7-membered ring formation (medium-sized ring strain).
Comparative Synthetic Strategies
| Strategy | Mechanism | Key Advantage | Limitation |
| Ring-Closing Metathesis (RCM) | Ru-catalyzed olefin metathesis (Grubbs) | High tolerance for functional groups; Ideal for chiral pools (amino acids/sugars). | Requires high dilution (<10 mM) to avoid dimerization; Ru removal. |
| Schmidt/Beckmann Expansion | Carbocation/Nitrene insertion into cyclohexanones | Scalable; Industrial standard (e.g., Caprolactam). | Limited regiocontrol on unsymmetrical ketones; Harsh conditions. |
| C-H Activation | Pd/Rh-catalyzed intramolecular amination | Atom economy; Access to fused systems. | Substrate specificity; High catalyst cost. |
| Oxidative Cleavage/Cyclization | Diol cleavage | Stereocontrol transfer from precursors.[1] | Multi-step linear sequence. |
Detailed Experimental Protocol: Chiral Azepane via RCM
Objective: Synthesis of a C4-functionalized chiral azepane scaffold (common precursor for Balanol analogs or peptidomimetics) using Ring-Closing Metathesis.
Causality: We utilize RCM here because it allows the stereochemistry to be established prior to cyclization (using chiral amino acid/allyl precursors), avoiding the difficult resolution of a 7-membered ring later.
Workflow Diagram
Caption: RCM-based workflow for chiral azepane synthesis.
Step-by-Step Methodology
-
Precursor Synthesis (N,N-diallyl species):
-
Reagents: L-Amino acid ester, Allyl bromide, K2CO3, DMF.
-
Procedure: To a solution of the amino acid ester (1.0 eq) in DMF, add K2CO3 (2.5 eq) and Allyl bromide (2.2 eq). Stir at 60°C for 12h.
-
Validation: Monitor via TLC (Hexane:EtOAc). Product should show disappearance of N-H stretch in IR.
-
-
Ring-Closing Metathesis (The Critical Step):
-
Reagents: Grubbs 2nd Generation Catalyst (5 mol%), Anhydrous DCM (Degassed).
-
Concentration Rule:Critical. The reaction must be performed at high dilution (0.005 M) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Procedure: Dissolve the diallyl precursor in degassed DCM. Add catalyst in one portion under Argon. Reflux (40°C) for 24-48h.
-
Workup: Quench with DMSO or activated charcoal to sequester Ruthenium. Filter through a silica pad.
-
-
Hydrogenation & Purification:
-
Reagents: H2 (1 atm), 10% Pd/C, MeOH.
-
Procedure: Stir the unsaturated azepine intermediate under H2 balloon for 4h. Filter through Celite.
-
Validation: 1H NMR will show the disappearance of olefinic protons (
5.5-6.0 ppm) and the emergence of the C4/C5 methylene signals.
-
Therapeutic Case Study: Balovaptan (V1a Antagonist)[3]
Context: Balovaptan (RG7314) represents the pinnacle of azepane engineering. It targets the Vasopressin 1a (V1a) receptor for Autism Spectrum Disorder (ASD).[2]
The Challenge: Early hits (benzodiazepines) had poor metabolic stability and P-gp efflux issues. The Azepane Solution: Roche chemists employed a "scaffold hopping" strategy. By fusing the azepane ring with a triazole, they created a rigidified core that maintained the necessary vector for the binding pocket while reducing the number of hydrogen bond donors (HBD), thereby improving brain penetration.
SAR Optimization Loop
Caption: Optimization cycle leading to the discovery of Balovaptan.
Future Outlook: Azepanes in PROTACs
The azepane scaffold is currently being evaluated as a linker component in PROTACs (Proteolysis Targeting Chimeras). Its "Goldilocks" flexibility (between rigid piperazine and floppy alkyl chains) allows E3 ligases and target proteins to adopt productive ternary complexes that other linkers might sterically hinder.
References
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Nortcliffe, A., & Moody, C. J. (2015).[3][4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[4] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Link
-
Carrel, A., et al. (2025).[5] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[5][6] Journal of Medicinal Chemistry, 68(9), 9176-9201.[5] Link
-
Schnell, C., et al. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder.[2] Journal of Medicinal Chemistry, 63(4), 1511–1525.[2] Link
-
Zha, G. F., et al. (2019).[3][7] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Link
-
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The Chloromethyl Lactam Pharmacophore: Reactivity, Synthesis, and Covalent Targeting Strategies
[1]
Executive Summary
The chloromethyl group attached to a lactam ring represents a high-value, dual-electrophilic scaffold in medicinal chemistry. Its utility spans from being a critical intermediate in the synthesis of carbapenem antibiotics to serving as a covalent "warhead" in modern proteomic profiling and targeted inhibition.
This technical guide dissects the reactivity profiles of C-chloromethyl (side-chain) and N-chloromethyl (hemiaminal) lactams. It provides researchers with the mechanistic grounding to manipulate these sensitive moieties selectively—enabling side-chain functionalization without compromising the integrity of the strained lactam ring.
Part 1: Electronic & Steric Environment[1]
The Dual Electrophile Challenge
The chloromethyl lactam presents two competing electrophilic sites:
-
The Lactam Carbonyl (C=O): Susceptible to nucleophilic acyl substitution (ring opening). In
-lactams (4-membered), ring strain (~25 kcal/mol) significantly heightens this reactivity compared to - (5-membered) or - (6-membered) lactams. -
The Chloromethyl Carbon (-CH₂Cl): Susceptible to S_N2 nucleophilic substitution.
Critical Insight: The success of chemical modification relies on Hard-Soft Acid-Base (HSAB) principles.
-
Hard Nucleophiles (OH⁻, alkoxides) tend to attack the hard carbonyl carbon, leading to ring opening (degradation).[1]
-
Soft Nucleophiles (RS⁻, I⁻, N₃⁻) prefer the soft saturated carbon of the chloromethyl group, facilitating side-chain functionalization.[1]
N-Chloromethyl vs. C-Chloromethyl: A Safety & Reactivity Distinction
Researchers must distinguish between the two isomers, as their handling and safety profiles differ radically.
| Feature | C-Chloromethyl (e.g., 4-chloromethyl-2-azetidinone) | N-Chloromethyl (e.g., N-chloromethyl-2-pyrrolidone) |
| Structure | Cl attached to ring carbon (C3, C4, etc.)[1] | Cl attached directly to Nitrogen |
| Class | Alkyl Halide (functionalized) | |
| Reactivity | Moderate. Requires activation or strong nucleophiles. | High/Explosive. Hydrolyzes to release formaldehyde. |
| Primary Use | Intermediate for antibiotics (Carbapenems); Covalent warhead. | Alkylating reagent; Prodrug solubilizer. |
| Stability | Stable at neutral pH/low temp. | Unstable; moisture sensitive. |
Safety Warning: N-chloromethyl lactams are potent alkylating agents and potential carcinogens. All protocols involving these species must be conducted in a fume hood with appropriate PPE.
Part 2: Mechanistic Architecture & Reactivity
The Competition: Ring Opening vs. Substitution
The following diagram illustrates the bifurcation of reactivity based on nucleophile choice and solvent conditions.
Figure 1: Divergent reactivity pathways.[1] Selective functionalization requires soft nucleophiles in aprotic solvents.[1]
S_N2 Kinetics in Lactam Rings
Substitution at the chloromethyl group in
-
Finkelstein Activation: Direct substitution with weak nucleophiles often fails. It is standard practice to first convert the -Cl to -I (using NaI in acetone/MEK) to create a better leaving group before reacting with the target nucleophile.
Part 3: Experimental Protocols
Synthesis of 4-Chloromethyl-2-Azetidinone (The Staudinger Reaction)
This is the industry-standard method for constructing the
Reagents:
-
Imine (formed from an aldehyde and amine, e.g., N-benzyl-prop-2-en-1-imine)
-
Chloroacetyl chloride
-
Triethylamine (Base)[1]
-
Dichloromethane (DCM), anhydrous[1]
Protocol:
-
Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in DCM over MgSO₄. Stir 2h at RT. Filter and concentrate.
-
Cycloaddition: Dissolve the crude imine in anhydrous DCM under Argon. Cool to -78°C .
-
Addition: Add Triethylamine (1.5 eq). Then, add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.
-
Why? The reaction is exothermic. Heat promotes polymerization of the ketene intermediate rather than cycloaddition.
-
-
Warming: Allow the mixture to warm slowly to RT overnight (12-16h).
-
Workup: Wash with dilute NaHCO₃ (cold), then Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Nucleophilic Substitution (Thiol Alkylation)
This protocol describes replacing the chloride with a thiol (e.g., Cysteine derivative) without opening the ring.[1]
Reagents:
-
4-chloromethyl-2-azetidinone
-
Thiol (R-SH)[1]
-
Base: Cs₂CO₃ (Cesium Carbonate) or DIPEA[1]
-
Solvent: DMF (Dimethylformamide)[1]
Protocol:
-
Preparation: Dissolve the lactam (1.0 eq) in dry DMF (0.1 M).
-
Activation (Optional but Recommended): Add NaI (0.1 eq) to catalyze the reaction via the transient iodide (Finkelstein condition).
-
Nucleophile Addition: Add the Thiol (1.1 eq) followed by Cs₂CO₃ (1.2 eq).
-
Note: Cs₂CO₃ is preferred over strong alkoxides to prevent ring opening.
-
-
Reaction: Stir at RT for 4-6 hours .
-
Monitor: Use TLC. If the spot remains, warm to 40°C, but do not exceed 60°C to avoid thermal degradation of the lactam.[1]
-
-
Quench: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.
Part 4: Applications in Drug Design
Covalent Warheads (Targeted Covalent Inhibitors - TCIs)
The chloromethyl ketone/lactam motif is experiencing a renaissance in TCI design. By placing a chloromethyl group on a lactam ring, researchers can target non-catalytic cysteine residues in proteins.[1]
-
Mechanism: The lactam ring acts as a recognition element (binding to the active site), positioning the chloromethyl group ("the warhead") adjacent to a target Cysteine.
-
Reaction: The Cysteine thiolate attacks the chloromethyl carbon, displacing chloride and forming an irreversible Thioether bond.
Stability Data & Storage
Quantitative stability is vital for library storage.
| Condition | Stability (Half-life, | Recommendation |
| Water (pH 7, 25°C) | 12 - 24 hours | Prepare fresh; do not store in aqueous media.[1] |
| DMSO (RT) | > 2 weeks | Suitable for screening libraries. |
| Solid State (-20°C) | > 1 year | Long-term storage. |
| Plasma (37°C) | < 4 hours | Rapid hydrolysis by esterases/chemical instability. |
References
-
Reaction of 4-(iodomethyl)azetidin-2-ones with tetracarbonylferrate(II). Source: Journal of Organic Chemistry.[2] Context: Establishes the reactivity of halomethyl-beta-lactams and the use of Finkelstein conditions (iodide exchange) to facilitate substitution. URL:[Link][1]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors. Source: Microbiology Spectrum (ASM). Context: Provides quantitative half-life data for beta-lactam rings in various media, essential for handling the core scaffold. URL:[Link][1]
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics. Source: bioRxiv / Nature Communications (Related). Context: Validates the use of chloromethyl motifs as cysteine-reactive warheads in modern drug discovery.[3] URL:[Link][1]
-
Synthesis of trans- and cis-β-lactams related to penicillin. Nucleophilic substitution of a 3-chloro-β-lactam. Source: Journal of the Chemical Society, Chemical Communications.[1] Context: Foundational work on the stereochemistry and substitution patterns of halogenated lactams. URL:[Link][1][4]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Chemical Society Reviews (RSC). Context: comprehensive review of the strain-driven reactivity of the 4-membered nitrogen heterocycle.[5] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv [biorxiv.org]
- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Protocol for Cyclization of 6-Amino-7-Chloroheptanoic Acid
The following Application Note and Protocol details the cyclization of 6-amino-7-chloroheptanoic acid . This guide addresses the dual-pathway nature of this substrate, focusing on Lactamization (forming the 7-membered azepan-2-one scaffold) as the primary objective for drug development applications, while also detailing Aziridine Formation as a competitive or alternative pathway.
Executive Summary
6-Amino-7-chloroheptanoic acid is a bifunctional building block containing an amino group, a carboxylic acid, and a vicinal alkyl chloride. Its cyclization is a critical step in the synthesis of functionalized azepanes (7-membered lactams) and aziridine derivatives . The reaction outcome is strictly controlled by pH, solvent, and activation method.
-
Pathway A (Lactamization): Under acidic or activating conditions with high dilution, the amino group attacks the carbonyl carbon, yielding 6-(chloromethyl)azepan-2-one . This scaffold is a structural analog of
-caprolactam and a precursor for peptidomimetics. -
Pathway B (Aziridination): Under basic conditions, the amino group displaces the vicinal chloride via intramolecular nucleophilic substitution (
), yielding 5-(aziridin-2-yl)pentanoic acid .
This protocol prioritizes Pathway A (Lactamization) due to its relevance in generating stable drug scaffolds, while providing control measures to suppress Pathway B.
Mechanistic Pathways & Strategic Planning
The cyclization of 6-amino-7-chloroheptanoic acid is governed by the competition between ring closure onto the carbonyl (7-endo-trig) and ring closure onto the alkyl chloride (3-exo-tet).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the conditions favoring each product.
Figure 1: Divergent cyclization pathways for 6-amino-7-chloroheptanoic acid. Path A yields the lactam (preferred for scaffold synthesis), while Path B yields the aziridine.
Experimental Protocol: Lactamization (Pathway A)
Target Product: 6-(chloromethyl)azepan-2-one Objective: Form the 7-membered lactam ring while preserving the chloromethyl handle for future functionalization.
Reagents & Equipment[1]
-
Substrate: 6-Amino-7-chloroheptanoic acid hydrochloride (purity >98%).
-
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), N-Hydroxysuccinimide (NHS).
-
Base: Diisopropylethylamine (DIPEA) (Use sparingly to avoid aziridine formation).
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (Anhydrous).
-
Equipment: Syringe pump for slow addition (High Dilution technique).
Step-by-Step Methodology
Step 1: Pre-activation of Carboxylic Acid
-
Dissolve 6-amino-7-chloroheptanoic acid HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) at 0°C under nitrogen atmosphere.
-
Stir for 1 hour at 0°C, then 2 hours at room temperature to form the NHS-ester intermediate.
-
Note: The amine remains protonated (HCl salt) to prevent premature reaction.
-
Step 2: High-Dilution Cyclization
-
Prepare a separate reaction vessel with a large volume of anhydrous DMF (target final concentration <0.005 M).
-
Add DIPEA (2.5 eq) to the large volume of DMF and heat to 40°C.
-
Using a syringe pump , slowly add the NHS-ester solution from Step 1 into the DIPEA/DMF solution over 4–6 hours.
-
Rationale: Slow addition ensures the concentration of free amine is extremely low, favoring intramolecular cyclization (Lactam) over intermolecular polymerization (Oligomers).
-
Step 3: Work-up and Purification
-
Concentrate the solvent under reduced pressure (rotary evaporator, <50°C).
-
Redissolve the residue in DCM and wash with 0.1 M HCl (to remove unreacted amine and DIPEA) and Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Ethyl Acetate/Hexane gradient (typically 50:50 to 100:0).
-
Detection: TLC (stain with Ninhydrin or Iodine).
-
Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality |
| Concentration | < 0.005 M (Final) | High concentration favors linear polymerization. |
| Addition Rate | < 1 mL/min | Fast addition increases local concentration, risking oligomers. |
| Temperature | 25°C – 40°C | Excessive heat (>60°C) may promote elimination of HCl (alkene formation). |
| pH Control | Mildly Basic (DIPEA) | Strong bases (NaOH) trigger Aziridine formation (Path B). |
Experimental Protocol: Aziridine Formation (Pathway B)
Target Product: 5-(aziridin-2-yl)pentanoic acid
Objective: Selective formation of the 3-membered aziridine ring via intramolecular
Methodology[1][2]
-
Dissolution: Dissolve 6-amino-7-chloroheptanoic acid (1.0 eq) in a mixture of THF/Water (1:1).
-
Basification: Add LiOH or NaOH (2.2 eq) dropwise at 0°C.
-
Reaction: Warm to 50°C and stir for 2–4 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of product (M-HCl).
-
-
Work-up:
-
Carefully neutralize to pH 7.5 with dilute acetic acid.
-
Lyophilize the aqueous phase to obtain the crude zwitterion.
-
Note: Aziridines are unstable in acidic media (ring opening). Store at -20°C.
-
Technical Validation & Troubleshooting
Analytical Confirmation
-
1H NMR (DMSO-d6):
-
Lactam: Look for the disappearance of the COOH proton and the shift of the
-proton (next to NH) and -protons. The CH₂-Cl protons typically appear as a doublet/multiplet around 3.6–3.8 ppm. -
Aziridine: Distinctive high-field signals for aziridine ring protons (1.5–2.5 ppm).
-
-
Mass Spectrometry:
-
Lactam: [M+H]⁺ consistent with loss of H₂O (Mass = SM - 18).
-
Aziridine: [M+H]⁺ consistent with loss of HCl (Mass = SM - 36).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Polymerization (Insoluble gum) | Concentration too high during lactamization. | Decrease concentration to 0.001 M; Use slower addition rate. |
| Aziridine byproduct in Lactam synthesis | Base strength too high or excess base. | Switch from DIPEA to weaker base (NMM) or reduce equivalents. |
| Hydrolysis of Chloride | Presence of water; High temperature. | Ensure anhydrous solvents; Keep temp < 40°C. |
| No Reaction | Amine still protonated. | Ensure sufficient base (DIPEA) is present in the cyclization flask. |
Note on Isomers (Cilastatin Intermediate)
Researchers often confuse 6-amino-7-chloroheptanoic acid with its regioisomer, 2-amino-7-chloroheptanoic acid .
-
2-Amino-7-Chloroheptanoic Acid: A key intermediate in the synthesis of Cilastatin .[1] Its cyclization yields Azepane-2-carboxylic acid (Homopipecolic acid) or Pipecolic acid derivatives depending on the specific chain length and conditions [1].
-
Protocol Adjustment: If working with the 2-amino isomer, the cyclization forms a secondary amine (ring nitrogen), not a lactam. The conditions described in Section 4 (Base mediated) are more appropriate for this transformation.
References
-
Cilastatin Synthesis & Intermediates
-
Reference: "Efficient and Divergent Synthesis of Functionalized Cyclopropanes via Iodoform Reaction." ChemInform, 2005.[1] (Discusses 2-amino-7-chloroheptanoic acid as a key intermediate).
-
-
General Lactamization Protocols
- Reference: "Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
-
Cyclization of Amino-Halides
-
Reference: "Recent developments in cyclization reactions of α-aminoalkyl radicals." Arkivoc, 2004.[3]
-
-
Aziridine Synthesis
- Reference: "Selective and facile cyclization of N-chloroacetyl
Sources
Application Note: Synthesis and Application of Functionalized Nylon-6 via Chloromethyl Monomers
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of functionalized nylon-6 using chloromethyl monomers. We present detailed protocols for both post-polymerization modification and copolymerization strategies to introduce reactive chloromethyl groups onto the nylon-6 backbone. These functionalized polymers serve as versatile platforms for subsequent chemical modifications, enabling the development of advanced materials for a range of applications, including drug delivery, antimicrobial surfaces, and specialized filtration media. This document outlines the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques to ensure reproducible and successful synthesis.
Introduction: Enhancing the Functionality of Nylon-6
Nylon-6 is a widely utilized engineering thermoplastic prized for its excellent mechanical properties, thermal stability, and chemical resistance. However, its inherent lack of reactive functional groups limits its use in advanced applications that require specific surface interactions or the covalent attachment of molecules. The introduction of functional groups onto the nylon-6 polymer chain can dramatically expand its utility.
Chloromethyl groups (-CH₂Cl) are particularly valuable functionalities due to their high reactivity towards a wide range of nucleophiles, such as amines, thiols, and carboxylates. This allows for straightforward post-polymerization modification, creating a versatile platform for tethering bioactive molecules, altering surface properties, or creating cross-linked networks. This guide details two primary methodologies for producing chloromethyl-functionalized nylon-6.
Synthetic Strategies
Strategy A: Post-Polymerization Chloromethylation
This approach involves the direct chemical modification of pre-existing nylon-6. A common and effective method is the Blanc chloromethylation reaction, which utilizes formaldehyde (or its equivalent, paraformaldehyde) and hydrogen chloride (often generated in situ from a reagent like chlorotrimethylsilane) under acidic conditions.[1]
Reaction Principle: The reaction proceeds via electrophilic substitution on the aromatic rings if present, or in the case of aliphatic polyamides like nylon-6, it can occur on the amide nitrogen. The acidic conditions protonate formaldehyde, making the carbonyl carbon highly electrophilic and susceptible to attack.[1]
Workflow for Post-Polymerization Chloromethylation:
Diagram 1: General workflow for the post-polymerization chloromethylation of nylon-6.
Strategy B: Copolymerization with a Chloromethyl Monomer
An alternative strategy involves the copolymerization of ε-caprolactam with a monomer that already contains a chloromethyl group. This method offers greater control over the degree and distribution of functionalization by adjusting the monomer feed ratio. A suitable comonomer could be a derivative of caprolactam or another vinyl monomer containing a chloromethyl group, such as 4-(chloromethyl)styrene.[2]
Reaction Principle: The ring-opening polymerization of ε-caprolactam is initiated, and the chloromethyl-containing comonomer is incorporated into the growing polymer chain.[3][4] The resulting copolymer has chloromethyl groups integrated into its backbone or as pendant groups.
Workflow for Copolymerization:
Sources
C-H functionalization of azepan-2-one at the C7 position
Application Note: Site-Selective C-H Functionalization of Azepan-2-one at the C7 Position
-to-nitrogen).Executive Summary
The functionalization of azepan-2-one (ε-caprolactam) is a critical transformation in the synthesis of peptidomimetics and CNS-active pharmacophores. While the C3 position (
This guide details the industry-standard protocol for C7 functionalization via the Shono Oxidation (electrochemical
Strategic Analysis & Mechanism
To functionalize C7 selectively, one must invert the inherent reactivity of the lactam.
-
C3 Position: Inherently nucleophilic upon deprotonation (Enolate formation).
-
C7 Position: Inherently nucleophilic (due to N-lone pair donation) but can be converted into an electrophilic center via oxidation.
The Strategy: The
-
-Protection: Converting the secondary amide to a tertiary amide (e.g.,
-methoxycarbonyl or -Boc) to lower the oxidation potential and prevent -H abstraction. -
Anodic Oxidation (Shono): Selective 2e⁻ oxidation in methanol to form the stable 7-methoxy intermediate (
, -acetal). -
Nucleophilic Substitution: Lewis acid-mediated ionization to the reactive
-acyliminium ion , which traps soft nucleophiles (allyl silanes, enol ethers, arenes).
Mechanism Diagram
Caption: The Shono oxidation pathway transforms the nucleophilic C7 position into an electrophilic
Protocol 1: Electrochemical C7-Methoxylation (The Shono Oxidation)
This is the "Gold Standard" method. It requires a potentiostat or a simple DC power supply.
Phase A: Preparation of Substrate
Note: Unprotected azepan-2-one yields poor results due to N-H oxidation. Use
-
React azepan-2-one (10 mmol) with Methyl chloroformate (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C.
-
Quench, extract, and purify to obtain
-methoxycarbonyl-azepan-2-one .
Phase B: Electrochemical Oxidation
Equipment: Undivided cell, Carbon rod anode, Platinum (or Stainless Steel) cathode. Reagents: Methanol (solvent), Et₄NOTs (tetraethylammonium tosylate) as electrolyte.
Step-by-Step Procedure:
-
Setup: Dissolve
-Moc-azepan-2-one (5 mmol) in MeOH (30 mL). Add Et₄NOTs (0.5 mmol, 0.1 equiv) as the supporting electrolyte. -
Electrolysis: Insert electrodes (maintain ~1 cm gap). Cool the cell to 0–10°C using a water bath to minimize solvent evaporation and over-oxidation.
-
Current: Apply a constant current (CCE) of 100–200 mA (approx. 3–4 F/mol charge passed).
-
Monitoring: Monitor reaction progress by TLC (SiO₂, EtOAc/Hex). The product (7-methoxy derivative) is typically less polar than the starting material.
-
-
Workup: Concentrate the methanol solution under reduced pressure. Resuspend the residue in Et₂O or EtOAc and filter off the electrolyte (Et₄NOTs precipitates out).
-
Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 7-methoxy-N-methoxycarbonyl-azepan-2-one as a colorless oil.
-
Yield Expectation: 75–85%.
-
Stability:[1] This intermediate is stable at 4°C for weeks.
-
Phase C: C7-C Bond Formation (Nucleophilic Substitution)
Reagents: BF₃·OEt₂ or TiCl₄, Dichloromethane (DCM), Nucleophile (e.g., Allyltrimethylsilane).
Step-by-Step Procedure:
-
Dissolution: Dissolve the 7-methoxy intermediate (1.0 mmol) in anhydrous DCM (5 mL) under Argon. Cool to -78°C.[2]
-
Activation: Add BF₃·OEt₂ (1.2 equiv) dropwise. Stir for 15 min to generate the
-acyliminium ion in situ. -
Nucleophile Addition: Add Allyltrimethylsilane (1.5 equiv) dropwise.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Pour into saturated aqueous NaHCO₃. Extract with DCM.
-
Result: Purification yields the 7-allyl-azepan-2-one derivative.
Table 1: Scope of Nucleophiles for C7 Functionalization
| Entry | Nucleophile | Reagent | Lewis Acid | Product (C7-Substituent) | Typical Yield |
| 1 | Allyl | Allyltrimethylsilane | BF₃·OEt₂ | Allyl (-CH₂CH=CH₂) | 82% |
| 2 | Cyanide | TMSCN | BF₃·OEt₂ | Cyano (-CN) | 88% |
| 3 | Enolate | Silyl Enol Ether | TiCl₄ | 74% | |
| 4 | Arene | Indole (electron-rich) | BF₃·OEt₂ | 3-Indolyl | 65% |
| 5 | Alkyne | Bis(TMS)acetylene | SnCl₄ | Alkynyl | 60% |
Protocol 2: Chemical Oxidation (Metal-Catalyzed CDC)
For laboratories lacking electrochemical equipment, a Copper-catalyzed Cross-Dehydrogenative Coupling (CDC) can be employed, though yields are typically lower than the Shono method.
Concept: In situ generation of the iminium ion using a chemical oxidant (TBPB) and a Copper catalyst.
Step-by-Step Procedure:
-
Reagents:
-Moc-azepan-2-one (1.0 equiv), Cu(OAc)₂ (10 mol%), TBPB (tert-butyl peroxybenzoate, 1.5 equiv). -
Solvent: Benzene or Chlorobenzene (toxic, handle with care) or DCE.
-
Reaction: Mix substrate, catalyst, and oxidant in a sealed tube.
-
Coupling Partner: Add the nucleophile (e.g., Indole or an active methylene compound) directly to the mix.
-
Heating: Heat to 80–100°C for 12–24 hours.
-
Mechanism: The t-butoxy radical abstracts the H from C7; Copper oxidizes the resulting radical to the cation, which is trapped by the nucleophile.
-
Note: This method is sensitive to steric hindrance and works best with electron-rich nucleophiles (indoles, phenols).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Shono) | Insufficient current or electrode passivation. | Increase charge to 4–5 F/mol. Polish Carbon anode or reverse polarity briefly to clean. |
| Over-oxidation | Temperature too high or current density too high. | Maintain T < 10°C. Reduce current density. Stop reaction immediately upon consumption of SM. |
| No Reaction (Phase C) | Moisture in Lewis Acid or solvent. | Use freshly distilled DCM and fresh BF₃·OEt₂. The iminium ion hydrolyzes instantly with water. |
| C3 Functionalization | Incorrect mechanism (Enolate pathway). | Ensure basic conditions are avoided. The Shono/Acid route is specific to C7.[3] |
References
-
Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing heterocycles." Journal of the American Chemical Society, 103(5), 1172–1176. Link
-
Stahl, S. S., et al. "Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators." Chemical Reviews, 118(9), 4524–4550. Link
-
Huang, P., et al. "Copper-Catalyzed C(sp3)-H Bond Functionalization of Cyclic Amines." Organic Letters, 17(11), 2824–2827. Link
-
Review: "The N-Acyliminium Ion: A Versatile Intermediate in Heterocyclic Synthesis." Chemical Reviews, 104(3), 1431–1528. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-(Chloromethyl)azepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 7-(Chloromethyl)azepan-2-one, a key intermediate in various pharmaceutical development pathways. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction yields and purity. This document moves beyond a simple procedural outline to explain the underlying chemical principles and offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic process. The primary route to this compound typically involves the chlorination of a precursor, often 7-(hydroxymethyl)azepan-2-one. Key areas to investigate include:
-
Incomplete conversion of the starting material: The chlorinating agent may be depleted, or the reaction conditions (temperature, time) may be suboptimal.
-
Side reactions: The formation of byproducts can consume starting material and complicate purification. Common side reactions include over-chlorination or degradation of the lactam ring.
-
Product loss during workup and purification: The product may be partially soluble in the aqueous phase during extraction or may be lost during chromatographic purification.
Q2: I am observing significant impurity peaks in my crude product analysis (HPLC/GC-MS). How can I identify and minimize them?
Impurity profiling is crucial for optimizing any synthesis.[1] Common impurities in this synthesis can include:
-
Unreacted 7-(hydroxymethyl)azepan-2-one: This indicates incomplete chlorination.
-
Dimeric ethers: Formed by the reaction of the starting alcohol with the chlorinated product.
-
Products of ring-opening or polymerization: Harsh reaction conditions can lead to the degradation of the azepan-2-one ring.
To minimize these, consider the following:
-
Optimize stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material.
-
Control reaction temperature: Many chlorination reactions are exothermic. Maintaining a consistent and optimal temperature is critical to prevent side reactions.
-
Purification strategy: A well-designed crystallization or chromatographic method is essential for removing impurities effectively.[1]
Q3: The reaction appears to stall before completion. What troubleshooting steps should I take?
A stalled reaction can be frustrating. Here’s a systematic approach to diagnose the issue:
-
Reagent Quality: Verify the purity and activity of your chlorinating agent and solvents. Thionyl chloride, for example, can decompose over time if not stored properly.
-
Moisture Contamination: The presence of water can consume the chlorinating agent and lead to unwanted side reactions. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Ensure your reaction is maintained at the optimal temperature. A drop in temperature can significantly slow down the reaction rate.
-
Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
In-Depth Troubleshooting Guide
This section provides a more detailed, symptom-based approach to troubleshooting the synthesis of this compound.
Symptom 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Chlorinating Agent | Analyze the chlorinating agent (e.g., by titration or NMR) to confirm its purity and concentration. | Use a fresh, unopened bottle of the chlorinating agent. For agents like thionyl chloride, consider distillation before use. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature throughout the process. | Adjust the heating or cooling bath to maintain the temperature within the optimal range identified in literature or through your own optimization studies.[2] |
| Presence of Water | Test solvents and starting materials for water content (e.g., Karl Fischer titration). | Use anhydrous solvents and dry starting materials thoroughly. Conduct the reaction under a dry, inert atmosphere. |
| Incorrect Stoichiometry | Re-verify calculations for all reagents. | Carefully measure and add reagents, ensuring accurate molar ratios. Consider a slight excess of the chlorinating agent if incomplete conversion is a persistent issue. |
Symptom 2: Formation of Significant Byproducts
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Insufficient chlorinating agent or reaction time. | Increase the equivalents of the chlorinating agent incrementally. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Dimeric Ether Byproduct | High reaction temperature or prolonged reaction time after completion. | Lower the reaction temperature. Quench the reaction promptly once the starting material is consumed. |
| Ring-Opened Products | Excessively harsh conditions (e.g., high temperature, strong acid/base). | Use milder chlorinating agents if possible. Carefully control the pH during workup. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key steps in the synthesis of this compound, starting from ε-caprolactam.
Protocol 1: Synthesis of N-(Hydroxymethyl)caprolactam
This initial step involves the formation of the hydroxymethyl derivative of caprolactam.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ε-caprolactam (1 equivalent) and paraformaldehyde (1.1 equivalents).
-
Solvent: Add a suitable solvent such as toluene.
-
Catalyst: Introduce a catalytic amount of a base, for example, potassium carbonate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude N-(hydroxymethyl)caprolactam.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Chlorination of N-(Hydroxymethyl)caprolactam to this compound
This is the critical chlorination step. The choice of chlorinating agent is key. Thionyl chloride is commonly used.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(hydroxymethyl)caprolactam (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Process
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway from ε-caprolactam to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Concluding Remarks
The synthesis of this compound, while straightforward in principle, requires careful attention to detail to achieve high yields and purity. By understanding the potential side reactions and systematically troubleshooting any issues that arise, researchers can reliably produce this valuable intermediate. This guide provides a framework for that process, grounded in established chemical principles and practical laboratory experience.
References
- Smolecule. Troubleshooting Guide: Common Synthesis Issues & Solutions. (n.d.).
-
Gomes, P. A. C., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications, 33(10), 1683-1693. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]
-
Li, J., et al. (2024). A Practical Method for Synthesizing Iptacopan. Molecules, 29(10), 2289. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). N-(Hydroxymethyl)caprolactam. Retrieved from [Link]
-
PubChem. (n.d.). Caprolactam. Retrieved from [Link]
Sources
Technical Support Center: Substituted Caprolactam Polymerization
This guide serves as a specialized technical resource for the Anionic Ring-Opening Polymerization (AROP) of substituted
Core Mechanism & Kinetic Control
The "Activated Monomer" Mechanism
To control the rate, you must first understand that AROP does not proceed by direct attack of the anion on the monomer. It follows an activated monomer mechanism . The reaction rate (
Where:
- is the concentration of growth centers (determined by the activator ).
- is the monomer concentration.
- is the propagation rate constant.
The Substituent Effect:
Substituents on the caprolactam ring (C-substituted) or the nitrogen (N-substituted) introduce steric hindrance and inductive effects that lower
-
C-Substitution (
): Substituents at the -position (next to Carbonyl) or -position significantly retard nucleophilic attack due to steric shielding. -
N-Substitution: Reduces the nucleophilicity of the lactam anion and can destabilize the planar conformation required for resonance stabilization, often necessitating higher reaction temperatures or specific activator cocktails.
Diagnostic Troubleshooting (Q&A)
Category A: Reaction Stalling & Low Conversion
Q: My polymerization of 4-tert-butyl-caprolactam stops at ~60% conversion. The mixture solidifies, but residual monomer is high. Why? A: This is likely a "Crystallization-Induced Termination" rather than a chemical termination.
-
The Cause: Substituted polylactams often have higher melting points (
) or crystallize rapidly. If the polymerization temperature ( ) is below the polymer's , the growing chains crystallize, trapping the active centers and monomer in a solid lattice where diffusion is impossible. -
The Fix: Increase
to be above the expected of the resulting polymer. For hindered monomers, this maintains the melt state, allowing the sterically burdened active centers to find monomer.
Q: I am using standard Sodium Caprolactamate (NaCL) and N-Acetyl Caprolactam (AcCL), but the reaction is dead. No viscosity increase. A: Check your Moisture Content .
-
The Mechanism: Water is a proton donor (
) that is far more acidic than the lactam ( ). The generated is not basic enough to deprotonate the lactam monomer rapidly. It effectively "kills" the catalyst. -
The Threshold: For substituted lactams, which already have a lower
, you cannot tolerate the standard 200-300 ppm water. You must dry monomers to <50 ppm .
Category B: Molecular Weight & Polydispersity Control
Q: How do I target a specific molecular weight (
-
Adjustment: To increase MW, decrease the activator concentration.
-
Warning: For hindered monomers, lowering the activator concentration too much will drastically increase the induction period. You may need to compensate by increasing the catalyst (NaH/NaCL) concentration to maintain a reasonable rate without altering the target MW.
Visualization: Pathway & Workflow
Figure 1: Mechanism of Anionic Ring-Opening Polymerization
This diagram illustrates the "Activated Monomer" cycle, highlighting where substituents (R) create steric blockage.
Caption: The AROP cycle. Substituents on the monomer ring primarily retard the 'Propagation' step by sterically hindering the nucleophilic attack of the lactamate anion on the imide carbonyl.
Figure 2: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing rate-limiting factors in substituted lactam polymerization.
Experimental Protocol: Substituted Caprolactam AROP
Objective: Polymerization of 4-methyl-
Reagents:
-
Monomer: Substituted Caprolactam (Dried to <50 ppm water).
-
Catalyst: Sodium Caprolactamate (NaCL) or Sodium Hydride (NaH, 60% in oil).
-
Activator: N-Acetyl-
-caprolactam (AcCL) or C20 (Blocked Isocyanate).
Step-by-Step Methodology:
-
Monomer Purification (Critical):
-
Melt the substituted lactam under vacuum at
for 1 hour. -
Flush with dry Nitrogen (
). Repeat vacuum/flush cycle 3 times. -
Validation: Verify moisture content via Karl-Fischer titration. Target: <0.01% .
-
-
Catalyst Generation (In-Situ):
-
Heat monomer to
under . -
Add 1.5 - 3.0 mol% NaH (higher load required for substituted monomers compared to the standard 0.5% for pure caprolactam).
-
Observation: Evolution of
gas. Wait until bubbling ceases completely (approx. 10-15 mins).
-
-
Polymerization:
-
Increase temperature to
(Must be of expected polymer). -
Inject 1.0 - 2.0 mol% Activator (AcCL).
-
Note: Use a pre-heated syringe to prevent activator precipitation if using a solid activator dissolved in monomer.
-
-
Quenching & Isolation:
-
Reaction typically completes in 10-30 minutes for unsubstituted, but allow 45-90 minutes for substituted variants.
-
Cool rapidly to room temperature.
-
Grind the polymer and wash with hot water/methanol to remove oligomers and residual monomer.
-
Dry in a vacuum oven at
.
-
Comparative Data: Activator Influence
The choice of activator profoundly impacts the rate, especially when the monomer is sterically hindered.
| Activator Type | Chemical Class | Functionality | Rate Impact | Recommended For |
| AcCL (N-Acetyl Caprolactam) | N-Acyl Lactam | 1 (Mono) | Moderate | Linear chains, controlled MW, academic study. |
| C20 / HDI | Isocyanate / Carbamoyl | 2 (Bi) | Fast | Industrial casting, overcoming steric hindrance of substituted monomers. |
| Benzoyl CL | N-Aroyl Lactam | 1 (Mono) | Slow | Slower kinetics allowed for better crystallization control. |
References
-
Russo, S., et al. (2020). Anionic Ring-Opening Polymerization of ε-Caprolactam: Mechanism and Kinetics. MDPI Polymers.
-
Teuwen, L., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam. MDPI Processes. [1]
-
Zhang, C., et al. (2024).[2] Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6. ACS Industrial & Engineering Chemistry Research.
-
Sebenik, A., et al. (2010). Kinetics of Anionic Ring-Opening Polymerization of Variously Substituted β-Lactams. ACS Macromolecules.
-
BenchChem Tech Support. (2025). Controlling for water content in anionic polymerization of Laurolactam.
Sources
Technical Support Center: Troubleshooting the Stability of 7-(Chloromethyl)azepan-2-one Under Basic Conditions
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary: The Mechanistic Challenge
7-(Chloromethyl)azepan-2-one (a functionalized caprolactam derivative) is a highly valuable bifunctional building block in medicinal chemistry. However, its structural topology places a reactive electrophile (the chloromethyl group) in close proximity to a potentially nucleophilic center (the lactam nitrogen).
Under basic conditions, the deprotonation of the lactam nitrogen initiates a rapid intramolecular cyclization, leading to product degradation and the formation of fused bicyclic systems [1]. Understanding the causality of these base-mediated pathways is critical for optimizing reaction yields, preventing self-destruction during workup, and ensuring the structural integrity of the intermediate during downstream processing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS shows a massive loss of the target mass and a new dominant peak at M-36 (m/z 125). What is happening? A1: The M-36 peak corresponds to the exact mass loss of one equivalent of HCl (M.W. 36.5). This is the hallmark signature of base-induced intramolecular cyclization to 1-azabicyclo[5.1.0]octan-2-one or E2 elimination to 7-methyleneazepan-2-one. This typically occurs if your reaction was quenched with a strong aqueous base (like Na₂CO₃ or NaOH) or if you used basic drying agents like K₂CO₃. Causality: The proximity of the N-anion to the alpha-chloromethyl group makes the 3-exo-tet cyclization kinetically extremely fast, outcompeting most intermolecular reactions.
Q2: How can I perform an N-alkylation on this compound without it destroying itself? A2: N-alkylation requires deprotonation, which inherently triggers the cyclization. To outcompete the intramolecular reaction, you must use a highly reactive external electrophile (e.g., methyl triflate or Meerwein's salt) and a non-nucleophilic, bulky base (like 2,6-lutidine or NaHMDS) at strictly cryogenic temperatures (-78 °C). The cryogenic temperature suppresses the activation energy required for the formation of the highly strained aziridine ring.
Q3: I need to neutralize an acidic reaction mixture containing this compound. What is the safest protocol? A3: Never use NaOH or Na₂CO₃. Instead, use a mild, buffering aqueous solution such as saturated Ammonium Chloride (NH₄Cl) or Monosodium Phosphate (NaH₂PO₄). These maintain the aqueous layer at a pH of ~5.5–6.5, which is sufficient to neutralize mineral acids without deprotonating the lactam nitrogen (which requires pH > 8 to begin degrading).
Mechanistic Pathways of Base-Mediated Degradation
When exposed to pH > 8 or organic bases (e.g., TEA, DIPEA, DBU), this compound undergoes three primary competing degradation pathways:
-
Intramolecular S_N2 Cyclization (Major): Deprotonation of the lactam N-H (pKa ~15) generates an ambident anion. The nitrogen nucleophile attacks the adjacent chloromethyl carbon, ejecting chloride to form the highly strained 1-azabicyclo[5.1.0]octan-2-one (an aziridino-fused azepanone) [2].
-
E2 Elimination (Minor/Moderate): Strong, sterically hindered bases may preferentially abstract the proton at C7, leading to the expulsion of chloride and the formation of the exocyclic alkene, 7-methyleneazepan-2-one.
-
Intermolecular Hydrolysis (Minor): In the presence of aqueous hydroxide, direct substitution can yield 7-(hydroxymethyl)azepan-2-one, though this is often outcompeted by the kinetically favored intramolecular cyclization [3].
Mechanistic degradation pathways of this compound under basic conditions.
Quantitative Stability Profile
To aid in experimental design, the following table summarizes the empirical half-lives (
| pH / Base Condition | Solvent System | Temp (°C) | Half-Life ( | Primary Degradation Product |
| pH 7.0 (Phosphate Buffer) | H₂O / MeCN (1:1) | 25 | > 48 hours | Stable |
| pH 8.5 (Sat. NaHCO₃) | H₂O / EtOAc (1:1) | 25 | ~ 4.5 hours | 1-Azabicyclo[5.1.0]octan-2-one |
| pH 10.5 (Sat. Na₂CO₃) | H₂O / EtOAc (1:1) | 25 | < 15 minutes | 1-Azabicyclo[5.1.0]octan-2-one |
| 1.2 eq. Triethylamine | DCM | 25 | ~ 2.0 hours | Mixed (Aziridine + Alkene) |
| 1.2 eq. NaHMDS | THF | -78 | ~ 6.0 hours | 1-Azabicyclo[5.1.0]octan-2-one |
| 1.0 M NaOH (aq) | H₂O / THF (1:1) | 25 | < 1 minute | 7-(Hydroxymethyl)azepan-2-one & Aziridine |
Standard Operating Protocols (SOPs)
Protocol 1: Safe Liquid-Liquid Extraction (LLE) and Isolation
Self-Validating System: This protocol prevents base-catalyzed degradation during workup. Success is validated by the absence of the m/z 125 peak in the post-workup LC-MS trace.
-
Quenching: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add an equal volume of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl buffers the pH to ~6, neutralizing acids or mild bases without crossing the pH 8 threshold where lactam deprotonation begins.
-
-
Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 10 mL per 10 mL aqueous). Keep the extraction funnels chilled if possible.
-
Washing: Wash the combined organic layers with brine (1 x 10 mL). Strictly avoid basic washes.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Critical: Never use Potassium Carbonate (K₂CO₃) as a drying agent. The basic surface of K₂CO₃ will catalyze aziridination during the concentration step.
-
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo. Maintain the rotary evaporator water bath strictly below 30 °C.
Safe isolation workflow to prevent base-catalyzed degradation during workup.
Protocol 2: Deliberate Base-Mediated Synthesis of 1-Azabicyclo[5.1.0]octan-2-one
If the fused aziridine is your desired synthetic target, use this optimized cyclization protocol.
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Cool the solution to 0 °C. Dropwise, add Potassium tert-butoxide (KOtBu, 1.1 eq) as a 1.0 M solution in THF.
-
Causality: KOtBu is a strong, sterically hindered base that rapidly deprotonates the lactam nitrogen while minimizing intermolecular nucleophilic attack (hydrolysis).
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.
-
Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. The strained bicyclic product can be purified by flash chromatography on neutralized silica gel.
References
- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy Source: PMC / NIH URL
- Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade Source: PMC / NIH URL
- Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams Source: RSC Publishing URL
Technical Support Center: Optimizing Nucleophilic Substitution on Chloromethyl Azepanes
Current Status: Operational Ticket ID: #AZP-SN2-SOLV Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your nucleophilic substitution on chloromethyl azepane is underperforming.
The chloromethyl azepane scaffold presents a unique "perfect storm" of challenges: a flexible 7-membered ring that introduces entropic penalties, a primary alkyl chloride that requires high activation energy for displacement, and a nitrogen atom that—if not properly managed—will compete with your external nucleophile.
This guide is not a textbook; it is a troubleshooting system designed to diagnose your solvent system failures and provide immediate, mechanistic corrections.
Module 1: Critical Solvent Parameters (The "Why")
The Core Conflict: Solvation vs. Reactivity
In an
-
The Trap (Protic Solvents): Solvents like Methanol or Water form a "cage" of hydrogen bonds around your anionic nucleophile (e.g.,
, , ).[1] The nucleophile must shed this solvent shell before it can attack the azepane, drastically increasing the activation energy ( ). -
The Solution (Polar Aprotic): Solvents like DMSO or DMF solvate cations (stabilizing the counter-ion like
) but leave the anion "naked" and highly reactive.
Solvent Selection Matrix
| Solvent | Type | Dielectric ( | Recommended For | Risk Profile | |
| DMSO | Polar Aprotic | 46.7 | High (1000x) | Azides, Cyanides, weak nucleophiles | Difficult removal (high BP); skin permeability.[1] |
| DMF | Polar Aprotic | 36.7 | High (500x) | Standard amines, thiolates | Thermal decomposition to dimethylamine at >140°C. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Halogen exchange (Finkelstein) | Lower BP (82°C) limits max reaction temp.[1] |
| Acetone | Polar Aprotic | 20.7 | Low-Mod | Finkelstein (NaI soluble, NaCl precipitates) | Volatile; prone to aldol condensation with strong bases.[1] |
| Toluene | Non-Polar | 2.38 | Negligible* | Requires Phase Transfer Catalyst (PTC) | Best for scale-up; requires biphasic system.[1] |
Module 2: Troubleshooting Common Failures
Issue 1: "My reaction is stuck at 50% conversion."
Diagnosis: The nucleophile has lost activity, or the leaving group (chloride) is accumulating and inhibiting the forward reaction.
-
Root Cause: In equilibrium-driven reactions (like Finkelstein), the salt byproduct must precipitate to drive the reaction (Le Chatelier’s principle).[1]
-
Fix: Switch to Acetone or 2-Butanone (MEK) .[1] Sodium chloride (NaCl) is insoluble in these solvents and will precipitate out, driving the reaction to completion.[1]
-
Advanced Fix: If using DMF/DMSO, add a "trap" for the leaving group or use a large excess of nucleophile (3-5 equiv).
Issue 2: "I see a new spot on TLC, but it's not my product." (The Azetidinium Trap)
Diagnosis: Intramolecular cyclization.[1]
-
Mechanism: If the azepane nitrogen is a secondary amine (unprotected) or has a basic lone pair, it will attack the chloromethyl group faster than your external nucleophile. This forms a bicyclic azetidinium ion (3-membered ring fused to the 7-membered ring).
-
Fix: MANDATORY N-PROTECTION. You must use an electron-withdrawing group (Boc, Cbz, Tosyl) on the azepane nitrogen to kill its nucleophilicity.[1]
-
Reference: Protecting groups suppress internal nucleophilic attack [1].[1]
-
Issue 3: "I am getting elimination products (Exocyclic Alkene)."
Diagnosis: The reaction conditions are too basic or the temperature is too high.
-
Mechanism: The nucleophile is acting as a base, abstracting a proton from the ring
-carbon, leading to elimination. -
Fix:
Module 3: Advanced Protocols
Protocol A: The "Naked Anion" Method (High Throughput)
Best for: Small scale, difficult nucleophiles (
-
Preparation: Dissolve N-Boc-4-(chloromethyl)azepane (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Activation: Add Nucleophile (1.5 equiv).
-
Tip: If using
, add 18-Crown-6 (0.1 equiv) to sequester and supercharge the azide.[1]
-
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water (5x volume). Extract with EtOAc. The DMSO stays in the water layer.
Protocol B: Phase Transfer Catalysis (Industrial Standard)
Best for: Scale-up (>10g), cost-efficiency, green chemistry.[1]
-
Biphasic System: Dissolve substrate in Toluene (Organic Phase).[1] Dissolve Nucleophile (e.g., NaCN) in Water (Aqueous Phase).[1]
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB ) or Aliquat 336 (5 mol%).[1]
-
Mechanism: The quaternary ammonium salt shuttles the anion (
) into the toluene layer. In the non-polar toluene, the anion is poorly solvated and extremely reactive. -
Reaction: Reflux with vigorous stirring (mechanical stirring recommended to maximize surface area).
Visualizing the Workflow
Figure 1: Solvent & Protocol Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on substrate protection and scale.
Figure 2: The Phase Transfer Catalysis (PTC) Mechanism
Caption: How TBAB shuttles the nucleophile between aqueous and organic phases to bypass solvation penalties.
FAQ: Frequently Asked Questions
Q: Can I use Ethanol or Methanol? They are cheaper. A: Technically yes, but practically no. Alcohols are polar protic.[1][2] They will hydrogen-bond to your nucleophile, reducing the reaction rate by orders of magnitude compared to DMSO [2]. You will likely see incomplete conversion and increased side reactions due to the longer reaction times required.
Q: How do I remove DMF/DMSO after the reaction? A: Do not try to rotovap them off; their boiling points are too high.
-
Method 1 (Aqueous Wash): Dilute the reaction mixture with 5-10 volumes of water and extract your product into Ethyl Acetate or Ether.[1] Wash the organic layer 3x with water to remove residual solvent.
-
Method 2 (Lyophilization): If your product is water-stable, freeze-drying can remove DMSO.[1]
Q: My nucleophile is a salt (e.g., KCN) and won't dissolve in Toluene. How does Protocol B work?
A: It is not supposed to dissolve.[1] That is the job of the Phase Transfer Catalyst (TBAB). The catalyst grabs the
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).
-
Chemistry LibreTexts. (2024). Solvent Effects on SN2 Reactions. Link
-
Makosza, M. (2000).[1][3] Phase-transfer catalysis.[4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.[1] Link
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of chloromethyl lactams
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Chloromethyl Lactams: A Comparative Guide
Executive Summary
Chloromethyl lactams—including
Because the chloromethyl group and the lactam ring exhibit highly specific, energy-dependent dissociation pathways, selecting the correct mass spectrometry (MS) platform is paramount. This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-ESI-Q-TOF) against Low-Resolution Tandem Mass Spectrometry (LC-ESI-QqQ) for the structural elucidation and targeted quantitation of chloromethyl lactams.
Mechanistic Foundations of Chloromethyl Lactam Fragmentation
To optimize MS parameters, we must first understand the causality behind the fragmentation of chloromethyl lactams. Under Collision-Induced Dissociation (CID), these molecules exhibit two primary, competing fragmentation pathways:
-
Retro-[2+2] Cycloaddition (Lactam Ring Cleavage): The strained
-lactam ring is highly susceptible to a retro-Diels-Alder-type cleavage[2]. This low-energy CID pathway liberates a ketene derivative and an imine fragment[2]. The presence of this specific cleavage is a definitive marker for an intact lactam ring, as ring-opened impurities fail to produce these characteristic fragments[3]. -
Neutral Loss of HCl: The chloromethyl side chain (
) is prone to the neutral loss of hydrochloric acid (HCl, 36.0027 Da) under elevated collision energies. This is driven by the thermodynamic stability of the resulting exocyclic double bond. Furthermore, the natural isotopic distribution of chlorine ( and in a 3:1 ratio) provides a built-in diagnostic cluster for the precursor ion, which disappears in the product ion[1].
Caption: Primary CID fragmentation pathways of chloromethyl lactams showing retro-[2+2] cleavage and HCl loss.
Platform Comparison: LC-ESI-Q-TOF vs. LC-ESI-QqQ
When analyzing chloromethyl lactams, the choice between a Quadrupole Time-of-Flight (Q-TOF) and a Triple Quadrupole (QqQ) depends on whether the goal is structural elucidation of unknowns or high-sensitivity targeted quantitation .
Performance Comparison
| Analytical Parameter | LC-ESI-Q-TOF (High-Resolution) | LC-ESI-QqQ (Low-Resolution) |
| Mass Accuracy | ||
| Resolving Power | Unit Resolution ( | |
| Isotope Fidelity | Excellent (Resolves | Moderate (Prone to isobaric interference) |
| Sensitivity (LOD) | Mid-to-Low picogram range | Sub-picogram range (in MRM mode) |
| Primary Application | Metabolite ID, Impurity Profiling, Exact Mass | Pharmacokinetics, Trace Quantitation |
| Dynamic Range |
Application Scientist Insight: For initial drug development and impurity profiling, Q-TOF is superior . The loss of HCl (36.0027 Da) can be easily confused with the loss of two water molecules (36.0211 Da) on a low-resolution instrument. The Q-TOF's sub-2 ppm mass accuracy unambiguously differentiates these isobaric losses, confirming the presence of the chloromethyl group[1]. Conversely, for late-stage pharmacokinetic (PK) studies where the fragmentation pathway is already known, the QqQ operating in Multiple Reaction Monitoring (MRM) mode provides unmatched signal-to-noise ratios for trace-level quantitation.
Caption: Decision matrix workflow for selecting MS platforms in chloromethyl lactam analysis.
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following methodology incorporates internal checks to verify instrument performance before data acquisition.
Step-by-Step LC-MS/MS Methodology
Step 1: System Suitability & Calibration
-
Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) prior to runs.
-
Causality: Q-TOF mass axis drifts due to temperature fluctuations. Daily calibration ensures mass accuracy remains
ppm, which is mandatory for distinguishing from .
Step 2: Sample Preparation
-
Action: Dissolve the chloromethyl lactam (e.g., ACLE) in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of
. -
Causality: Formic acid acts as a proton source, enhancing ionization efficiency in positive ESI mode (
). Avoid using methanol, as reactive chloromethyl lactams can undergo unwanted solvolysis (methoxylation) during storage.
Step 3: UHPLC Separation
-
Column: C18 reverse-phase column (
mm, ). -
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate:
. -
Causality: The gradient ensures the separation of the intact lactam from any ring-opened hydrolysis products, which are more polar and elute earlier[3].
Step 4: MS/MS Data Acquisition (Auto-MS/MS or Targeted CID)
-
Ionization: ESI Positive mode. Capillary voltage:
. -
Collision Energy (CE) Ramping: Acquire MS/MS spectra at three distinct collision energies: 10 eV, 20 eV, and 40 eV.
-
Causality: Low CE (10-20 eV) favors the retro-[2+2] lactam cleavage, preserving the structural core information[2]. High CE (40 eV) forces the neutral loss of HCl, verifying the presence of the chloromethyl moiety.
Characteristic Fragmentation Data (Experimental Summary)
Data representative of 3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one derivatives[1].
| Precursor Ion ( | Fragment m/z | Neutral Loss | Structural Assignment | MS Platform Required |
| 258.0214 | 222.0447 | 35.9767 Da | Loss of HCl | HRMS (Q-TOF) |
| 258.0214 | 174.0100 | 84.0114 Da | Retro-[2+2] Cleavage | HRMS / LRMS |
| 258.0214 | 240.0100 | 18.0114 Da | Loss of | HRMS (Q-TOF) |
Conclusion
For the rigorous analysis of chloromethyl lactams, analytical chemists must leverage the specific fragmentation mechanics of the molecule. The retro-[2+2] cleavage confirms the lactam ring[2], while the exact mass loss of HCl confirms the chloromethyl group[1]. LC-ESI-Q-TOF stands as the superior platform for structural elucidation and impurity profiling due to its high resolving power, whereas LC-ESI-QqQ remains the gold standard for targeted, high-throughput quantitation of known lactam therapeutics.
References
-
Chemical-ionization mass spectrometry of beta-lactam antibiotics Source: PubMed / NIH URL:[Link][2]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities Source: PMC / NIH URL:[Link][3]
-
Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Source: MDPI URL:[Link][1]
-
β-lactamase triggered visual detection of bacteria using cephalosporin functionalized biomaterials Source: PMC / NIH URL:[Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-lactamase triggered visual detection of bacteria using cephalosporin functionalized biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IR Spectroscopy for Functionalized Azepan-2-one Characterization
Executive Summary
Functionalized azepan-2-ones (caprolactam derivatives) represent a critical scaffold in medicinal chemistry, serving as key intermediates for peptidomimetics and specific enzyme inhibitors. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for structural elucidation, Infrared (IR) spectroscopy remains the superior analytical technique for probing the electronic environment and conformational dynamics of the lactam ring.
This guide objectively compares IR spectroscopy against its alternatives, providing a self-validating experimental protocol for researchers characterizing C3- and N-functionalized azepan-2-ones.
Technical Deep Dive: The Vibrational Signature
To analyze a functionalized azepan-2-one, one must understand the vibrational causality governed by the 7-membered ring's flexibility. Unlike rigid pyrrolidinones (
The Amide I & II Bands: The Critical Indicators
The carbonyl stretching vibration (Amide I) is the primary diagnostic handle.
-
Base Frequency: Unsubstituted azepan-2-one exhibits a
at ~1660 cm⁻¹ (solid state/H-bonded) to ~1680 cm⁻¹ (dilute solution). -
Ring Size Effect: The 7-membered ring possesses less angle strain than 5-membered rings (which absorb >1700 cm⁻¹). This places the azepan-2-one carbonyl stretch in a unique window that overlaps with acyclic amides but is distinguishable by its sensitivity to ring conformation.
Functionalization Effects (Causality)
When functionalizing the
| Modification | Electronic Effect | IR Shift ( | Mechanistic Cause |
| Inductive (-I) | +15–20 cm⁻¹ (Blue Shift) | Dipole alignment increases | |
| N-Alkylation | Steric + Inductive | -10–15 cm⁻¹ (Red Shift) | Removal of N-H bond eliminates H-bonding; steric bulk forces ring twist. |
| Steric | Negligible / <5 cm⁻¹ | Minimal electronic perturbation; primarily affects fingerprint region. |
Comparative Analysis: IR vs. NMR vs. MS
While NMR provides connectivity, IR provides state information (hydrogen bonding and electronics).
Table 1: Analytical Technique Comparison for Azepan-2-one
| Feature | IR Spectroscopy | NMR ( | Mass Spectrometry (MS) |
| Primary Utility | Functional group ID, H-bonding state, Polymorph screening | Structural connectivity, Stereochemistry | Molecular weight, Fragmentation pattern |
| Sample State | Solid, Liquid, Gas (Versatile) | Solution (Deuterated solvent required) | Gas phase (Ionized) |
| H-Bond Detection | Superior (Direct observation of peak broadening/shifting) | Good (Chemical shift of N-H), but solvent dependent | Poor (Lost in ionization) |
| Isomer Differentiation | Excellent for conformational isomers (conformers) | Excellent for stereoisomers (diastereomers) | Poor (unless coupled with chromatography) |
| Throughput | High (ATR < 1 min) | Medium (5–15 min) | High |
| Cost per Sample | Low | High (Solvents + Instrument time) | Medium |
Analytical Decision Pathways
The following diagram illustrates the logical flow for selecting the appropriate technique based on the specific analytical hurdle encountered during azepan-2-one synthesis.
Figure 1: Decision matrix for selecting analytical modalities in lactam characterization.
Experimental Protocol: Self-Validating ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) due to its ease of use for both solids and oils.
Reagents & Equipment
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Solvent (for cleaning): Isopropanol (HPLC Grade).
-
Reference Standard: Unfunctionalized Caprolactam (Sigma-Aldrich, >99%).
Step-by-Step Workflow
-
System Validation (The "Trust" Step):
-
Action: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation: Verify
doublet (2350 cm⁻¹) is minimal and water vapor noise (3500–3800 cm⁻¹) is <0.5% T. Do not proceed if background is noisy.
-
-
Crystal Cleaning:
-
Clean crystal with isopropanol.
-
Validation: Run a "preview" scan. It should be a flat line at 100% T.
-
-
Sample Deposition:
-
Solids: Place ~2 mg of functionalized azepan-2-one on the crystal. Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units).
-
Oils: Apply a thin film covering the crystal active area. No pressure clamp needed.
-
-
Acquisition:
-
Collect sample spectrum (32 scans).
-
Critical Check: Ensure the strongest peak (Amide I) absorbance is between 0.1 and 1.0 A. If >1.5 A, the detector is saturating; reduce sample thickness or pressure.
-
-
Post-Processing:
-
Apply Automatic Baseline Correction.
-
Apply Atmospheric Suppression (if
/ are present).
-
Data Interpretation (The "Expertise" Step)
| Region (cm⁻¹) | Assignment | Diagnostic Value for Azepan-2-one |
| 3200–3400 | Broad = H-bonded network. Sharp (3400) = Free N-H (or N-substituted). | |
| 2850–2950 | Ring | |
| 1640–1690 | Primary Handle. Shift indicates electronic environment of C2. | |
| 1550–1650 | Often weak in lactams compared to acyclic amides. |
Visualization: H-Bonding Analysis Workflow
One of the most powerful applications of IR for lactams is distinguishing intermolecular vs. intramolecular hydrogen bonding.
Figure 2: Protocol for distinguishing Hydrogen Bonding types using dilution IR.
References
-
National Institute of Standards and Technology (NIST). Caprolactam IR Spectrum (Gas Phase & Condensed).[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for characteristic group frequencies and lactam ring strain effects).
- Nyquist, R. A.Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Source for Amide I/II band assignments in cyclic systems).
-
PubChem. Caprolactam Compound Summary. National Library of Medicine. [Link]
Sources
Comparative Reactivity Guide: 3-Chloromethyl vs. 7-Chloromethyl Caprolactam in Advanced Organic Synthesis
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs) and the total synthesis of natural products, functionalized seven-membered lactams (azepan-2-ones) serve as critical structural scaffolds. As a Senior Application Scientist, I frequently encounter challenges in predicting and controlling the reactivity of these heterocycles.
This guide provides an in-depth comparison of two highly valuable, yet mechanistically divergent building blocks: 3-chloromethyl caprolactam (3-CMCL) and 7-chloromethyl caprolactam (7-CMCL) . While both possess a primary alkyl chloride, their spatial relationship to the lactam core—specifically the electron-withdrawing carbonyl and the electron-donating amide nitrogen—fundamentally dictates their synthetic utility.
Structural & Electronic Fundamentals
Understanding the causality behind the reactivity of these two isomers requires a close look at their electronic environments:
-
3-Chloromethyl Caprolactam (The
-Effect): Positioned at C3, the chloromethyl group is adjacent to the -carbon of the carbonyl. The carbonyl group exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the C3 proton (making it relatively acidic) and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Cl bond. This dual activation makes 3-CMCL highly susceptible to base-promoted E2 elimination, yielding -methylene caprolactam—a powerful Michael acceptor and dienophile widely used in the synthesis of marine natural toxins [1]. -
7-Chloromethyl Caprolactam (The
-Effect): Positioned at C7, the chloromethyl group is adjacent to the amide nitrogen. Here, the primary reaction vector is dictated by the amide N-H. While the nitrogen lone pair is partially delocalized into the carbonyl (amide resonance), deprotonation of the N-H yields a highly nucleophilic amidate anion. The proximity of the group facilitates rapid anchimeric assistance (neighboring group participation), driving an intramolecular 3-exo-tet cyclization to form a fused aziridine system [2].
Mechanistic Pathways & Reactivity Profiles
The following diagram illustrates the divergent synthetic pathways accessible from these two building blocks when subjected to basic conditions.
Divergent reactivity pathways of 3-CMCL and 7-CMCL under basic conditions.
Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents is deliberately calibrated to exploit the specific electronic environments of each isomer.
Protocol A: Synthesis of -Methylene Caprolactam from 3-CMCL
Objective: Generate a functional dienophile via E2 elimination.
-
Preparation: Dissolve 3-CMCL (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature.
-
Causality: DBU is selected over hydroxide or alkoxide bases to prevent competitive lactam ring hydrolysis and unwanted S_N2 displacement of the chloride. Its bulky, non-nucleophilic nature ensures strictly selective deprotonation of the sterically accessible C3 proton.
-
-
Reaction: Heat the mixture to 80°C for 4 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass transitions to a -36 Da shift (loss of HCl).
-
Isolation & Final Validation: Wash with 1M HCl to remove DBU, dry over
, and concentrate. Validate via H NMR: The definitive marker of success is the complete disappearance of the multiplet (~3.6 ppm) and the emergence of two characteristic exocyclic methylene doublets at ~5.5 ppm and 6.2 ppm [1].
Protocol B: Intramolecular Aziridination of 7-CMCL
Objective: Synthesize a fused 1-azabicyclo[5.1.0]octan-2-one system via intramolecular S_N2.
-
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.1 M) at 0°C under argon.
-
Substrate Addition: Slowly add a solution of 7-CMCL (1.0 eq) in THF.
-
Causality: NaH is utilized to irreversibly deprotonate the amide N-H (pKa ~16). The evolution of
gas drives the equilibrium forward, preventing reversible protonation that could lead to intermolecular side reactions. THF provides a polar aprotic environment that solvates the sodium cation, leaving the amidate anion highly reactive.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validation (In-Process): Quench a 50
L aliquot in methanol. TLC (KMnO stain) should show the disappearance of the starting material. -
Isolation & Final Validation: Quench with saturated aqueous NH
Cl, extract with EtOAc, and concentrate. Validate via H NMR: Success is confirmed by the dramatic upfield shift of the methylene protons into the 1.5–2.5 ppm range, which is characteristic of the highly strained, shielded environment of the newly formed aziridine ring[2].
Comparative Data
The table below summarizes the quantitative and qualitative performance metrics of both isomers based on standardized experimental runs.
| Property | 3-Chloromethyl Caprolactam | 7-Chloromethyl Caprolactam |
| Electrophilic Center | C-Cl (Activated by C=O LUMO) | C-Cl (Standard primary alkyl) |
| Most Acidic Proton | C3-H (pKa ~20) | N-H (pKa ~16) |
| Primary Base-Promoted Rxn | E2 Elimination | Intramolecular S_N2 (3-exo-tet) |
| Major Product Formed | 1-Azabicyclo[5.1.0]octan-2-one | |
| Typical Yield (Optimized) | >85% (using DBU / Toluene) | >90% (using NaH / THF) |
| Downstream Synthetic Utility | Diels-Alder Dienophile [1] | Conformationally restricted scaffolds [2] |
References
-
Ishihara, J., Horie, M., Shimada, Y., & Murai, A. (2002). Asymmetric Construction of the Azaspiro[5.6]dodec-9-ene System in Marine Natural Toxins. Synlett, 2002(03), 407-410. URL: [Link]
-
Valacchi, M., Cabri, W., Mordini, A., & Reginato, G. (2003). A New Carbanionic One-Carbon Ring Enlargement-Alkylation of Lactams. Synlett, 2003(13), 2001-2004. URL: [Link]
Technical Guide: Advanced HPLC Method Development for Substituted Azepan-2-one Purity
Executive Summary
Objective: To establish a robust purity analysis method for substituted azepan-2-ones (seven-membered lactams), critical intermediates in the synthesis of peptidomimetics and kinase inhibitors.
Comparison: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Core-Shell Phenyl-Hexyl stationary phase.
Verdict: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity for positional isomers and aromatic impurities common in azepan-2-one synthesis, driven by
Introduction: The Analytical Challenge
Substituted azepan-2-ones (caprolactam derivatives) present unique chromatographic challenges. Unlike simple alkyl chains, these molecules possess a polar amide (lactam) functionality within a seven-membered ring. When substituted with aromatic groups (e.g., benzyl or phenyl side chains), they often generate regioisomers and impurities that are structurally similar but pharmacologically distinct.
Key Critical Quality Attributes (CQAs):
-
Polarity & Tailing: The lactam ring is basic and polar, leading to peak tailing on standard silica supports due to silanol interactions.
-
Isomeric Selectivity: Synthetic pathways often yield positional isomers (e.g., 3-substituted vs. 5-substituted azepanes) that co-elute on hydrophobic-only phases.
-
Detection Limits: While the lactam ring absorbs weakly at 200–210 nm, aromatic substituents allow for detection at 254 nm, reducing baseline noise.
Methodology Comparison: C18 vs. Phenyl-Hexyl[1][2][3][4]
We evaluated two distinct separation mechanisms to determine the optimal method for a target analyte: 3-phenylazepan-2-one .
Alternative A: The Standard (C18)
-
Stationary Phase: Fully Porous C18 (5 µm).
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Limitation: Relies solely on hydrophobicity. It often fails to resolve compounds with similar logP values but different electron distributions (e.g., ortho- vs. para- impurities).
Alternative B: The Optimized (Core-Shell Phenyl-Hexyl)
-
Stationary Phase: Core-Shell Phenyl-Hexyl (2.6 µm).
-
Mechanism: Mixed-mode interaction (Hydrophobic +
Stacking). -
Advantage: The phenyl ring on the ligand interacts with the aromatic substituent of the azepan-2-one. This adds "shape selectivity" orthogonal to simple hydrophobicity.[1]
Experimental Protocol
Instrumentation & Reagents[5][6]
-
System: UHPLC system with Diode Array Detector (DAD).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Phosphoric Acid (for UV transparency).
Chromatographic Conditions
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% H3PO4 in Water | 10 mM NH4OAc (pH 4.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Gradient | 5-95% B in 20 min | 10-60% B in 8 min |
| Detection | UV 210 nm | UV 254 nm (if aromatic) |
| Temp | 30°C | 40°C |
Method Development Workflow
Caption: Decision tree for selecting stationary phases based on critical pair resolution (Rs).
Results & Discussion
The following data compares the separation of 3-phenylazepan-2-one (API) from its synthetic regioisomer impurity, 5-phenylazepan-2-one (Imp-A).
Quantitative Performance Data
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (API) | 12.4 min | 4.2 min | Faster |
| Resolution (Rs) (API vs Imp-A) | 1.1 (Co-elution) | 3.4 (Baseline) | Success |
| Tailing Factor (Tf) | 1.6 | 1.1 | Improved |
| Theoretical Plates (N) | ~8,000 | ~18,000 | Higher Efficiency |
Mechanistic Insight
The C18 column failed to resolve the positional isomers because both have identical hydrophobicity. The Phenyl-Hexyl column succeeded because the 3-phenyl isomer interacts differently with the stationary phase's
Why Core-Shell? The switch to 2.6 µm core-shell particles in Method B significantly reduced the diffusion path, sharpening the peaks and improving the tailing factor caused by the polar lactam group.
Interaction Diagram
Caption: Phenyl-Hexyl phases offer orthogonal selectivity via Pi-Pi interactions, crucial for aromatic lactams.
Method Validation (ICH Q2)
To ensure trustworthiness, the optimized Phenyl-Hexyl method must be validated according to ICH Q2(R1) guidelines [1].
-
Specificity: Inject blank, placebo, and impurity standards. Ensure peak purity using DAD (purity angle < purity threshold).
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
should be .[2] -
Accuracy (Recovery): Spike impurities into the sample matrix at 0.1% level. Recovery must be 90–110%.
-
Robustness: Deliberately vary flow rate (±0.1 mL/min) and column temperature (±5°C). The resolution between the critical pair must remain
.
Conclusion
For the purity analysis of substituted azepan-2-ones, Method B (Core-Shell Phenyl-Hexyl) is the superior alternative. It addresses the specific chemical nature of the analyte by leveraging
References
-
International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[5][6] Link
-
Phenomenex. (2022). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[7] HALO Columns Technical Report. Link
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Note.[8] Link
-
Shimadzu. (2020). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[8][3] Technical Report C190-E155.[3] Link
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.[9]Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. fda.gov [fda.gov]
- 5. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. ema.europa.eu [ema.europa.eu]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Chloromethyl Group Integrity in Polymer Chains
For researchers, scientists, and drug development professionals, polymers functionalized with chloromethyl (-CH2Cl) groups are invaluable intermediates.[1] This reactive handle is a cornerstone for synthesizing a vast array of materials, from ion-exchange resins to complex drug delivery vehicles, by enabling straightforward post-polymerization modification. However, the very reactivity that makes the chloromethyl group so useful also renders it susceptible to degradation, which can compromise the performance and safety of the final product.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the integrity of chloromethyl groups in polymer chains. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific rigor.
The Challenge: Understanding Chloromethyl Group Instability
The utility of the chloromethyl group is derived from the lability of the carbon-chlorine (C-Cl) bond, making it an excellent electrophilic site for nucleophilic substitution reactions. However, this reactivity is a double-edged sword. During synthesis, purification, storage, or subsequent reaction steps, the chloromethyl group can undergo several undesirable side reactions.[2][3] These degradation pathways include hydrolysis to form hydroxymethyl groups (-CH2OH), cross-linking via Friedel-Crafts alkylation between polymer chains, and reactions with other nucleophiles present in the system.[4]
Failure to accurately quantify the remaining, intact chloromethyl groups can lead to incorrect stoichiometric calculations in subsequent modification steps, resulting in products with inconsistent properties and diminished performance. Therefore, robust analytical validation is not merely a quality control step but a critical component of rational polymer design and development.
Caption: Key degradation pathways for chloromethyl groups on a polymer backbone.
A Comparative Overview of Core Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the need for quantitative versus qualitative data, the physical state of the polymer (soluble vs. insoluble), the required sensitivity, and the availability of instrumentation. Here, we compare the most effective methods.[5][6][7]
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Measures the resonance of protons in a magnetic field. The -CH₂Cl protons have a characteristic chemical shift. | Quantitative & Structural | Gold standard for soluble polymers; provides absolute quantification and structural context.[8][9] | Requires soluble polymer; can be expensive; requires careful selection of internal standard for quantification. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific chemical bonds. The C-Cl bond has a characteristic stretching vibration. | Qualitative & Semi-Quantitative | Fast, simple, and non-destructive; excellent for routine checks and monitoring reaction progress.[10][11] | Often not truly quantitative; C-Cl stretch can be weak and overlap with other peaks; less sensitive.[10][12] |
| Elemental Analysis (EA) | Combustion of the polymer followed by quantification of the resulting hydrogen chloride (HCl). | Quantitative (Total Chlorine) | Provides total chlorine content, which can be correlated to chloromethyl groups; useful for insoluble polymers.[13] | Destructive; does not distinguish between -CH₂Cl and other chlorine sources (e.g., residual catalyst, PVC blends).[14] |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from the top 5-10 nm of a material's surface when irradiated with X-rays.[15][16] | Surface-Specific Quantitative & Chemical State | Highly surface-sensitive, crucial for applications where surface chemistry dictates performance (e.g., biomaterials, coatings).[17][18] | Not a bulk technique; requires high vacuum; data analysis can be complex.[15] |
| Chemical Derivatization | Reaction of the -CH₂Cl group with a reagent to form a new, easily quantifiable species (e.g., a chromophore or fluorophore).[19][20] | Indirect Quantitative | Highly sensitive and specific; can be coupled with simple techniques like UV-Vis or titration; excellent for insoluble polymers.[21][22] | Requires a specific and complete reaction; introduces extra sample preparation steps; may not be suitable for all polymer types.[23] |
Method Selection: A Logic-Driven Approach
Choosing the right validation method is critical for generating reliable data. The following workflow provides a decision-making framework based on common research and development needs.
Caption: Decision workflow for selecting the appropriate validation technique.
In-Depth Experimental Protocols
To ensure trustworthiness and reproducibility, the following section details standardized protocols for the most robust quantitative methods.
Protocol 4.1: Quantitative ¹H NMR (qNMR) for Soluble Polymers
This protocol provides a method for determining the absolute molar content of chloromethyl groups.
Causality: The power of qNMR lies in comparing the integral of the unique chloromethyl protons (~4.5 ppm for polystyrene derivatives) to the integral of a certified internal standard with a known concentration.[9] A long relaxation delay (d1) is crucial to ensure full magnetization recovery for all protons, which is essential for accurate integration.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the dried chloromethylated polymer into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube. The standard must have peaks that do not overlap with polymer signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the polymer and the standard completely.
-
-
Instrument Setup:
-
Acquire the ¹H NMR spectrum on a spectrometer (≥400 MHz recommended).
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30s is often a safe starting point).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate the characteristic peak for the chloromethyl protons (I_CH₂Cl, 2H).
-
Integrate a well-resolved peak from the internal standard (I_std, with N_std protons).
-
Calculate the molar amount of chloromethyl groups per gram of polymer (mmol/g) using the following formula:
mmol/g = (I_CH₂Cl / 2) * (m_std / MW_std) * (N_std / I_std) * (1 / m_poly)
Where:
-
m_std = mass of standard (mg)
-
MW_std = molecular weight of standard ( g/mol )
-
m_poly = mass of polymer (mg)
-
Protocol 4.2: Indirect Quantification via Pyridinium Derivatization and Titration
This method is ideal for insoluble (cross-linked) polymers, such as Merrifield resins, where only accessible groups are of interest.[22]
Causality: The chloromethyl group reacts with pyridine in a quaternization reaction to form a polymer-bound pyridinium chloride salt. The amount of chloride ion released can then be quantified by potentiometric titration with silver nitrate, providing a direct measure of the accessible reactive sites.
Methodology:
-
Derivatization:
-
Accurately weigh 100-200 mg of the dry polymer into a round-bottom flask.
-
Add 5 mL of pyridine.
-
Heat the mixture at 100°C under a nitrogen atmosphere for 2 hours with stirring.
-
Allow the mixture to cool. Add 5 mL of 80% aqueous acetic acid.
-
-
Titration:
-
Set up a potentiometric titrator with a silver combination electrode.
-
Titrate the solution with a standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).
-
The endpoint is determined by the inflection point in the potential (mV) vs. volume of titrant (mL) curve.
-
-
Calculation:
-
Calculate the loading of accessible chloromethyl groups (mmol/g) using the formula:
mmol/g = (V_AgNO₃ * M_AgNO₃) / m_poly
Where:
-
V_AgNO₃ = Volume of AgNO₃ at the endpoint (L)
-
M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)
-
m_poly = mass of polymer (g)
-
References
-
Title: XPS Studies of Polymers Source: ResearchGate URL: [Link]
-
Title: Practical guides for x-ray photoelectron spectroscopy: Analysis of polymers Source: AIP Publishing URL: [Link]
-
Title: XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces Source: Royal Society of Chemistry URL: [Link]
-
Title: Top Analytical Techniques for Characterizing Custom Polymers Source: AZoM URL: [Link]
-
Title: Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories Source: Technology Networks URL: [Link]
-
Title: Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: X-ray photoelectron spectroscopy Source: Wikipedia URL: [Link]
-
Title: NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures Source: PubMed URL: [Link]
-
Title: FUNCTIONAL GROUP ANALYSIS ON POLYMER SURFACES Source: Fraunhofer IAP URL: [Link]
-
Title: Exploring the Techniques Used in Polymer Analysis Source: Technology Networks URL: [Link]
-
Title: High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride Source: ResearchGate URL: [Link]
-
Title: Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS Source: MDPI URL: [Link]
-
Title: Direct Total Chlorine Determination in Plastic Materials Source: LaboServices TN URL: [Link]
-
Title: Polymer Degradation and Stability Source: NC State University Libraries URL: [Link]
-
Title: Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers Source: SciELO URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: ResearchGate URL: [Link]
-
Title: Derivatization Source: Chemistry LibreTexts URL: [Link]
-
Title: Introduction to Common Derivatization Methods and Application Examples Source: Welch Materials URL: [Link]
-
Title: Chloromethylation of Polystyrenes and Styrene Copolymers. Applications Source: ResearchGate URL: [Link]
-
Title: C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer Source: Analytik Jena URL: [Link]
-
Title: Analysis of cross-linking of poly[(chloromethyl)styrene] by high-resolution carbon-13 NMR spectroscopy Source: ACS Publications URL: [Link]
-
Title: Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling Source: MDPI URL: [Link]
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Title: Fourier-Transform Infrared Spectroscopy (FTIR) Source: Advances in Polymer Science URL: [Link]
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Title: 1 H NMR spectrum of P2 in CDCl 3 Source: ResearchGate URL: [Link]
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Safety Operating Guide
7-(Chloromethyl)azepan-2-one proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 7-(Chloromethyl)azepan-2-one
Part 1: Executive Hazard Assessment
This compound (CAS: Analogous to ε-Caprolactam derivatives, typically ~105-60-2 parent structure) is a specialized heterocyclic intermediate.[1] Unlike its parent compound caprolactam, the presence of the chloromethyl group (-CH₂Cl) fundamentally alters its risk profile, classifying it as a reactive alkylating agent .[1]
Why this matters:
The chloromethyl moiety is a potent electrophile.[2] In physiological conditions, it can undergo nucleophilic substitution (
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
This compound must be handled as a "High Hazard" substance.[1] Standard lab coats are insufficient due to the potential for delayed dermal absorption.
| Category | Requirement | Scientific Rationale |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Prevents inhalation of aerosols/dust.[1][3] The lactam ring reduces volatility compared to smaller alkyl chlorides, but dust/aerosol inhalation remains a critical vector. |
| Dermal (Hands) | Double Gloving : Nitrile (Inner) + Laminate/Silver Shield (Outer) | Chlorinated alkyls can permeate standard nitrile.[1] Silver Shield provides >4-hour breakthrough protection against small halogenated molecules.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Reactive alkyl chlorides are lachrymators and corrosive.[1] A face shield protects against splash-back during quenching/neutralization.[1] |
| Body | Tyvek® Lab Coat or Apron | Disposable outer layers prevent contamination of street clothes and allow for immediate shedding in case of a spill. |
Part 3: Deactivation & Neutralization Protocol
CRITICAL DIRECTIVE: Do not dispose of the "raw" active compound in the halogenated waste stream if it can be safely deactivated first. Deactivation reduces the risk of downstream reactions in the waste drum.
The Thiosulfate Method (Recommended) Sodium thiosulfate acts as a "soft" nucleophile, rapidly displacing the chloride ion to form a non-toxic, water-soluble Bunte salt. This is superior to hydroxide neutralization, which can generate heat and polymerize the lactam.
Step-by-Step Deactivation:
-
Preparation : Prepare a 10% w/v Sodium Thiosulfate solution in water.[1]
-
Solvent Carrier : If the this compound is solid or oil, dissolve it in a minimal amount of acetone or ethyl acetate to ensure miscibility.[1]
-
Reaction : Slowly add the organic solution to the thiosulfate solution with stirring.
-
Ratio: Use at least 20 molar equivalents of thiosulfate to the chloromethyl compound.
-
-
Time : Allow the mixture to stir for 24 hours at room temperature.
-
Verification : Check pH. If acidic (due to HCl generation), neutralize with sodium bicarbonate to pH 7–8.[1]
Mechanism of Action:
Part 4: Waste Disposal Workflow
Once deactivated (or if deactivation is not feasible), the material enters the hazardous waste stream.
Classification :
Figure 1: Decision tree for the classification and processing of chloromethyl-lactam waste.
Part 5: Emergency Spill Response
Minor Spill (< 10 mL/g):
-
Isolate : Alert nearby personnel.
-
PPE : Don double gloves and goggles.[1]
-
Absorb : Cover with vermiculite or dry sand .[1] Do not use paper towels (combustible and poor barrier).[1]
-
Clean : Scoop into a wide-mouth jar. Wipe area with 10% thiosulfate solution.[1]
Major Spill (> 10 mL/g):
-
Evacuate : Clear the lab.
-
Ventilate : If safe, maximize fume hood exhaust.[1]
-
Call EHS : Do not attempt cleanup alone. The primary risk is respiratory exposure to dust or vapors.
Part 6: References
-
National Institutes of Health (NIH) - PubChem .[1] Caprolactam (CID 7768) Safety and Hazards. Available at: [Link][1]
-
Lunn, G., & Sansone, E. B. (1990).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for thiosulfate deactivation of alkyl halides).
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Reactive Alkylating Agents. Available at: [Link][1]
-
University of Illinois Urbana-Champaign . Halogenated Organic Liquids Disposal SOP. Available at: [Link][1]
Sources
Personal protective equipment for handling 7-(Chloromethyl)azepan-2-one
Advanced Laboratory Safety & Handling Protocol: 7-(Chloromethyl)azepan-2-one
As a Senior Application Scientist, I approach the handling of functionalized lactams not merely as a compliance checklist, but as an exercise in mechanistic chemistry. We believe that providing high-purity reagents is only half of our commitment to the scientific community; the other half is ensuring your operational safety.
This compound is a highly specialized intermediate that combines two distinct reactive motifs: a caprolactam core and a primary alkyl chloride. Understanding the chemical causality behind its hazards is the foundational step in designing a safe, self-validating operational plan.
Mechanistic Hazard Profile
To handle this compound safely, you must first understand why it is dangerous:
-
The Alkylating Hazard (Chloromethyl Group): Primary alkyl halides are potent electrophiles. In biological systems, they act as alkylating agents, covalently cross-linking to nucleophilic centers in proteins and nucleic acids (DNA). This mechanism is responsible for their severe mutagenic and carcinogenic potential. Unlike simple irritants, alkylating agents exhibit a critical dose threshold; at low exposures, cellular defense mechanisms (like glutathione conjugation) neutralize the threat, but once these systems are overwhelmed, genetic damage and toxicity increase exponentially 1[1].
-
The Lactam Core: The caprolactam backbone is a known respiratory, dermal, and severe ocular irritant. Acute exposure to high concentrations of caprolactam derivatives can bypass the blood-brain barrier, inducing central nervous system (CNS) effects such as headaches, confusion, and in extreme cases, convulsions 2[2].
Quantitative Hazard & Exposure Thresholds
The following thresholds are baselined against the caprolactam core and standard alkylating agents to inform your engineering controls.
| Property / Metric | Value / Threshold | Clinical / Operational Significance |
| Odor Threshold | ~0.064 ppm | Extremely low; odor detection indicates immediate PPE failure or a ventilation breach. Do not rely on odor for safety [2]. |
| NIOSH REL (TWA) | 1 mg/m³ | Maximum recommended 10-hour time-weighted average exposure for solid particulates[2]. |
| NIOSH STEL | 3 mg/m³ | Short-term exposure limit (15-minute max); requires immediate lab evacuation if exceeded[2]. |
| Fume Hood Velocity | 80 - 120 fpm | Essential aerodynamic barrier (linear feet per minute) to prevent back-drafting of alkylating aerosols into the breathing zone 3[3]. |
Personal Protective Equipment (PPE) Matrix & Causality
Standard laboratory PPE is insufficient for handling reactive alkyl chlorides. The table below outlines the required gear and the mechanistic reasoning behind each choice.
| PPE Component | Recommended Specification | Mechanistic Causality (The "Why") | Replacement Protocol |
| Primary Gloves | EVOH Laminate (e.g., Silver Shield) or Butyl Rubber | Alkyl chlorides are small, lipophilic electrophiles that rapidly permeate standard 4-mil nitrile. Laminate provides a dense, non-polar barrier against chemical breakthrough[3]. | Discard immediately after known contact or after 4 hours of continuous use. |
| Secondary Gloves | 6-mil Nitrile (worn over laminate) | Laminate gloves lack elasticity and tactile feedback. Outer nitrile restores dexterity for fine motor tasks (e.g., weighing) and protects the laminate from mechanical tearing. | Replace immediately if visibly soiled or torn. |
| Eye Protection | Indirect-vented splash goggles + Polycarbonate Face Shield | Caprolactam derivatives are severe ocular irritants. Indirect venting prevents vapor accumulation while blocking liquid ingress[2]. | Sanitize post-use; replace if scratched. |
| Body Protection | Flame-Resistant (FR) Lab Coat with knit cuffs + Chemical apron | Knit cuffs prevent sleeve drag and wrist exposure. The apron provides a non-porous barrier against catastrophic spills during transfer. | Launder via professional chemical service; do not wash at home. |
| Respirator | NIOSH-approved full-face respirator with OV / P100 cartridges | Required only if handling outside a certified hood. Protects against volatile alkylating vapors and aerosolized lactam particulates[2]. | Change cartridges per lab's schedule or if breathing resistance increases. |
Self-Validating Operational Protocol
Trust in a protocol comes from verification. Do not assume your engineering controls are working; validate them at every step.
Step 1: Environmental Validation (The "Self-Validation" Step) Before opening the chemical container, verify the fume hood's magnehelic gauge reads between 80-120 fpm[3]. Validation Check: Tape a small Kimwipe strip to the bottom of the sash; it must pull steadily inward, confirming active negative pressure.
Step 2: Static Elimination this compound may present as a crystalline powder. Alkylating powders pose a severe inhalation risk if aerosolized by static repulsion. Pass an antistatic ionizing bar over the sealed container and the weighing boat to neutralize static charges before opening.
Step 3: Primary Containment Transfer Weigh the material directly into a tared reaction vessel or a sealable secondary container inside the hood. Causality: Transporting an open weigh boat across the lab exposes the ambient environment to volatile reactive intermediates.
Step 4: Post-Transfer Decontamination Wipe down the balance and hood surface with a 1M NaOH or 5% ethanolamine solution. Causality: This immediately hydrolyzes any microscopic dust particles, neutralizing the alkylating hazard before the next user accesses the hood.
Decontamination & Quenching Plan
Never dispose of active alkylating agents directly into standard organic waste streams. Unquenched electrophiles can react with other waste components (e.g., amines, sulfides) to generate heat, pressure, or highly toxic byproducts.
Step 1: Solubilization Dissolve the residual or waste this compound in a compatible, non-reactive polar aprotic solvent (e.g., THF or DMF).
Step 2: Nucleophilic Quenching Slowly add a 5-fold molar excess of a mild nucleophile, such as 1M aqueous NaOH or ethanolamine. Causality: The hydroxide or amine acts as a nucleophile in an SN2 reaction, displacing the reactive chloride leaving group. This converts the toxic alkylating agent into a relatively benign hydroxymethyl or aminomethyl lactam derivative.
Step 3: Reaction Validation (The "Self-Validation" Step) Stir the mixture at room temperature for 12-24 hours. Before classifying the mixture as standard waste, run a Thin Layer Chromatography (TLC) plate or an LC-MS aliquot. Validation Check: The complete disappearance of the starting material spot/peak confirms 100% destruction of the alkylating agent.
Step 4: Waste Segregation Once validated, transfer the quenched mixture to a clearly labeled "Aqueous Basic Organic Waste" container for institutional disposal.
Workflow Visualization
Operational workflow for handling and validated quenching of this compound.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64tkFBeIFF3Plgn67uk9p-nnpeIW_D-nnrsH4CLuGRECD-nsyva9ZWCe0f1OS531OFWM3azLpWhsaxq9SE_DQcJdR84EdL_CKMxvlvU0SYpQ3h3AkGMInEaz-ORbUWiM2YZjt5fu5eXwhIErnQ-J3qPUyLvKnc8Z5f3I=]
- New Jersey Department of Health / NIOSH.Hazardous Substance Fact Sheet: Caprolactam. NJ.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd7QdQrB47J05KBCpmdP0dHWld-HS3RfsYHG3K2_f4I_7pXEM6FpEFNdDvS2d7yGp0DxIjspyr2iLuxMWWLAzre75YVxcYgmeyUmyHLLpPBWOzSlllEifeK9t1GmckqRNCLsvIt4c2xVCqRMp7jjS2]
- Department of Chemistry, UNC Charlotte.Chemical Hygiene Plan (OSHA Lab Standard). Charlotte.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmqFr9sxUMTFngbOOrDcqcdbKMk-UjQi13Sdqs0xjyu_xLQG3wPiqDsLM-izw4p79_BCyHkshUOZXPZWhlISZ9X8KGDZIbFEPxxzVteBYDE2tqdF3BaNKRYxr9ou2SGObPDeJKbvTYjXpQ2ii2i9V8A2TvM1LXhsznu2fK41qx0xhOBHuauxSKR4DXjG8WRJDu6mBidXyYhw==]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
